Flucloxacillin sodium
Description
Antibiotic analog of [cloxacillin].
Flucloxacillin is a narrow-spectrum, semisynthetic isoxazolyl penicillin with antibacterial activity. Floxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
FLOXACILLIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 6 investigational indications.
Antibiotic analog of CLOXACILLIN.
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. |
|---|---|
CAS No. |
1847-24-1 |
Molecular Formula |
C19H17ClFN3NaO5S |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |
InChI Key |
PWDULVAXRLDWLM-SLINCCQESA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Appearance |
White to Off-White Solid |
melting_point |
>168°C (dec.) |
Other CAS No. |
1847-24-1 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
5.45e-02 g/L |
Synonyms |
(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium; Floxacillin Sodium; Floxapen Sodium; Floxapen Sodium; Staphylex Sodium |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Flucloxacillin Sodium
Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] It is primarily effective against Gram-positive bacteria, including penicillinase-producing strains of Staphylococcus aureus.[2][3][4] Its resistance to degradation by beta-lactamase enzymes makes it a crucial therapeutic agent for various bacterial infections.[2][5] This guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white or almost white, crystalline, hygroscopic powder.[6] It is the sodium salt of flucloxacillin and is typically available as a monohydrate.[7]
| Property | Value |
| Molecular Formula | C₁₉H₁₆ClFN₃NaO₅S (anhydrous)[3][8][9] C₁₉H₁₈ClFN₃NaO₆S (monohydrate)[7] |
| Molecular Weight | 475.85 g/mol (anhydrous)[3][8][10] 493.9 g/mol (monohydrate)[4][6][7] |
| Appearance | White or almost white crystalline powder[3][6] |
| Solubility | Water: Freely soluble[3][11][6], 95 mg/mL[8] Methanol: Freely soluble[11][6] Ethanol: Soluble[11], 5 mg/mL[8] DMSO: 95 mg/mL[8] |
| Melting Point | 176-178°C[3] |
| pH | 5.0 to 7.0 (in a 10% aqueous solution)[11][6] |
| Specific Optical Rotation | +158° to +168° (anhydrous substance)[3][6] |
| Water Content | 3.0% to 4.5% (Karl Fischer method)[3][6] |
| CAS Number | 1847-24-1 (anhydrous)[3][8][9] 34214-51-2 (monohydrate)[4][7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, followed by its reaction with 6-aminopenicillanic acid (6-APA), and finally, the formation of the sodium salt.[12][13]
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound Monohydrate
This protocol is adapted from a patented synthesis method.[12][14]
Step 1: Preparation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
In a reaction vessel, suspend 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an organic solvent such as dichloromethane.[12]
-
Add an organic amine catalyst (e.g., N,N-dimethylformamide) and phosphorus oxychloride.[12] The molar ratio of the starting carboxylic acid, organic amine, and phosphorus oxychloride is typically around 1:2-5:1-4.[13]
-
Maintain the reaction temperature between 0-50°C and stir until the reaction is complete, yielding a solution of the acyl chloride.[13]
Step 2: Synthesis of Flucloxacillin Acid
-
In a separate vessel, dissolve 6-aminopenicillanic acid (6-APA) and an inorganic base (e.g., sodium carbonate) in water, then cool the solution to 5-10°C.[12][15]
-
Slowly add the acyl chloride solution from Step 1 dropwise to the 6-APA solution while maintaining the temperature below 10°C.[12][15]
-
After the addition is complete, allow the reaction to proceed for several hours at 20-25°C.[14][15]
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2.5.[14]
-
Extract the resulting flucloxacillin acid into an organic solvent like ethyl acetate.[14] The organic layer is then separated, washed, and dried.[14]
Step 3: Formation and Isolation of this compound Monohydrate
-
Dissolve the crude flucloxacillin acid in ethyl acetate.[12]
-
Prepare a solution of sodium isooctanoate in ethanol.[12][13]
-
Add the sodium isooctanoate solution dropwise to the flucloxacillin acid solution at 17-25°C.[12]
-
Crystallization of this compound monohydrate will occur. Stir the mixture for several hours and then cool to 0°C to maximize precipitation.[12]
-
Filter the solid product, wash it with cold ethanol, and dry it under a vacuum to yield this compound monohydrate with high purity (e.g., 99.6%) and yield (e.g., 85.1%).[12]
Analytical Method: Purity Determination The purity of the final product is typically determined by High-Performance Liquid Chromatography (HPLC).[14]
Mechanism of Action
Flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][5] Like other beta-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][16] Peptidoglycan provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating PBPs, flucloxacillin prevents the cross-linking of peptidoglycan chains.[5][16] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][16] The presence of an isoxazolyl group on its side chain provides steric hindrance, making flucloxacillin resistant to hydrolysis by beta-lactamase enzymes produced by some bacteria.[5]
Caption: The mechanism of action of flucloxacillin leading to bacterial cell death.
Stability
The stability of this compound in aqueous solutions is a critical factor for its clinical use, particularly in reconstituted oral suspensions and intravenous infusions. Studies have shown that flucloxacillin degrades rapidly in aqueous solutions without chemical stabilization.[17]
-
Effect of pH and Buffers: The stability of flucloxacillin is pH-dependent. The use of buffers, such as citrate buffer, has been shown to significantly improve its stability in solution.[17][18] For instance, flucloxacillin at concentrations of 10 and 50 mg/mL diluted in 0.3% w/v citrate-buffered saline at pH 7.0 remained over 95% stable for up to 14 days when stored at 2°C–8°C, followed by 24 hours at 32°C.[17][18]
-
Effect of Temperature: Storage at refrigerated temperatures (2-8°C) significantly enhances the stability of reconstituted flucloxacillin solutions compared to room temperature.[18][19]
-
Effect of Reconstitution Vehicle: The type of water used for reconstitution can impact stability. One study found that suspensions reconstituted with commercial bottled water were more stable than those reconstituted with distilled water or tap water.[19]
-
Effect of Excipients: In solid dosage forms like capsules, the choice of excipient is important, especially in humid conditions. Dried starch has been shown to provide better stability for this compound compared to undried starch or sodium carboxymethyl cellulose, likely due to its lower moisture content.[20]
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Floxacillin sodium? [synapse.patsnap.com]
- 3. toku-e.com [toku-e.com]
- 4. nps.org.au [nps.org.au]
- 5. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 6. uspbpep.com [uspbpep.com]
- 7. This compound monohydrate | C19H18ClFN3NaO6S | CID 23706211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | C19H17ClFN3NaO5S | CID 24197860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 11. drugfuture.com [drugfuture.com]
- 12. CN102964356B - Synthesis method of this compound - Google Patents [patents.google.com]
- 13. CN102964356A - Synthesis method of this compound - Google Patents [patents.google.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. This compound | 1847-24-1 [chemicalbook.com]
- 16. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ejhp.bmj.com [ejhp.bmj.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
molecular basis of flucloxacillin resistance in Gram-positive bacteria
An In-depth Technical Guide to the Molecular Basis of Flucloxacillin Resistance in Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is a critical therapeutic agent against infections caused by Gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus (MSSA). However, the emergence and spread of resistance mechanisms pose a significant threat to its clinical efficacy. This technical guide provides a comprehensive overview of the core molecular bases of flucloxacillin resistance in Gram-positive bacteria. We delve into the primary mechanisms: target site modification through the expression of alternative penicillin-binding proteins (PBP2a/c), enzymatic inactivation by beta-lactamases, and the role of efflux pumps. This document includes quantitative data on resistance levels, detailed experimental protocols for identifying and characterizing these mechanisms, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Core Mechanisms of Flucloxacillin Resistance
Resistance to flucloxacillin in Gram-positive bacteria is primarily multifactorial, though often dominated by one of three key strategies employed by the pathogen.
Target Site Modification: The PBP2a Bypass
The most significant mechanism of high-level flucloxacillin resistance is the alteration of its molecular target. Beta-lactam antibiotics function by acylating and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan cell wall synthesis.[1][2]
In resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), this is overcome by the acquisition of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[3] This element carries the mecA gene, which encodes a unique penicillin-binding protein, PBP2a.[4][5] PBP2a has a very low affinity for flucloxacillin and other beta-lactam antibiotics, allowing it to continue the transpeptidase activity required for cell wall cross-linking even when the native PBPs are inhibited by the antibiotic.[4][6][7] This "bypass" mechanism confers broad resistance to beta-lactams.[8]
A homolog of mecA, known as mecC, has also been identified. It encodes the PBP2c protein and confers a similar resistance phenotype.[9][10] The expression of PBP2a is regulated by an allosteric site located approximately 60 Å from the active site, which, when bound by ligands, can induce conformational changes that "open" the active site, making it accessible for peptidoglycan cross-linking.[11][12]
References
- 1. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria [mdpi.com]
- 2. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The origins and molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The mecA Homolog mecC Confers Resistance against β-Lactams in Staphylococcus aureus Irrespective of the Genetic Strain Background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Effect of Flucloxacillin in Experimental Endocarditis Caused by mecC-positive Staphylococcus aureus Showing Temperature-Dependent Susceptibility In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Flucloxacillin Sodium: A Comprehensive Analysis of its Crystal Structure and Polymorphism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Flucloxacillin sodium, a narrow-spectrum beta-lactam antibiotic, is a critical therapeutic agent for treating infections caused by Gram-positive bacteria, including penicillinase-producing staphylococci. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly influence its stability, solubility, dissolution rate, and bioavailability. This technical guide provides a detailed examination of the known crystalline and amorphous forms of this compound, summarizing the available data on their structure and physicochemical properties.
Introduction to Polymorphism in this compound
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.[1] In the case of this compound, research has identified three crystalline forms (Form I, Form II, and Form III) and an amorphous form.[1][2][3] The selection of the appropriate polymorphic form is crucial during drug development and manufacturing to ensure consistent product quality and therapeutic efficacy.[2] All three crystalline polymorphs of this compound are reported to contain one molecule of bound water, distinguishing them from the anhydrous amorphous form.[2]
Crystal Structure and Physicochemical Properties
While extensive characterization of the polymorphic forms of this compound has been conducted using various analytical techniques, detailed single-crystal X-ray diffraction data, which would provide definitive information on the crystal lattice parameters (unit cell dimensions, space group), is not publicly available. Characterization and differentiation of the forms rely on powder X-ray diffraction, thermal analysis, spectroscopy, and solubility studies.[1][2]
Data Summary of this compound Polymorphs
The following tables summarize the key quantitative data available for the different solid forms of this compound.
Table 1: Thermal Analysis Data for this compound Forms
| Form | Melting Point (°C) | Key DSC Endothermic/Exothermic Peaks (°C) | Decomposition Temperature (°C) | Water Content |
| Amorphous | 160–180[2] | Melting peak, followed by a decomposition peak at 220°C.[4] | ~220[4] | Anhydrous[2] |
| Form I | Decomposes at >220[2] | Endothermic peak at 60°C; exothermic peak at ~65°C.[4] | >220[2] | Contains one molecule of bound water.[2][4] |
| Form II | Decomposes at >220[2] | Endothermic peaks at 40°C and 100°C.[4] | ~230[4] | Contains one molecule of bound water (adsorbed water: 1.21%, crystallized water: 3.31%).[4] |
| Form III | Decomposes at >220[2] | Crystal transformation and melting peaks at 190°C; decomposition peak at 230°C.[4] | ~220[4] | Contains one molecule of bound water (adsorbed water: 0.51%, crystallized water: 3.14%).[4] |
Table 2: X-ray Powder Diffraction (XRPD) Data for this compound Forms
| Form | Characteristic Peak Positions (2θ) |
| Amorphous | Broad halo pattern, with a notable feature between 2θ = 10–30°.[2] |
| Form I | Characteristic peaks at approximately 2θ = 14.3606° and 20.3427° (I/I₀ = 100).[2] |
| Form II | Characteristic peak at approximately 2θ = 8.9733° (I/I₀ = 100).[2] |
| Form III | Characteristic peak at approximately 2θ = 6.4861° (I/I₀ = 100).[2] |
| New Crystal Form | Strongest diffraction peak at 2θ = 11.377° (I/I₀ = 100).[5] |
Note: A patent has described a "new crystal form" with a distinct XRPD pattern, but its relationship to Forms I, II, and III is not defined.[5]
Table 3: Solubility Data for this compound Forms
| Form | Average Solubility in Phosphate Buffer (pH 6.8) at 20-40°C |
| Amorphous | 0.836 g |
| Form I | 0.446 g |
| Form II | 0.33 g |
| Form III | 0.86 g |
Data extracted from Zhou et al. (2011). The original paper does not specify the volume for the solubility measurement, but it is presented as "g". It is likely g per 100 mL, but this is an interpretation.[2]
Experimental Protocols
The following sections detail the methodologies used for the preparation and characterization of this compound polymorphs, based on available literature.
Preparation of Polymorphic Forms
-
Form I: 1.0 g of this compound is dissolved in 15 mL of boiling isopropanol. The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The resulting crystals are collected, dried under vacuum, and stored in a desiccator over silica gel.[2]
-
Form II: 2.0 g of this compound is dissolved in 20 mL of boiling ethanol. The solution is filtered while hot, and the filtrate is allowed to cool slowly. The crystals are collected and dried as described for Form I.[2]
-
Form III: 1.0 g of this compound is dissolved in 13 mL of boiling acetone. The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The crystals are collected and dried as described for Form I.[2]
-
Amorphous Form: 1.0 g of this compound is dissolved in 17 mL of boiling tetrahydrofuran (or 6 mL of methanol). The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The collected product is dried as described for Form I.[2]
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for distinguishing between the different crystalline forms.
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: Samples of each form are lightly packed into a sample holder.
-
Analysis: The samples are scanned over a defined 2θ range (e.g., 5-50°) to obtain the diffraction patterns. The resulting diffractograms for Forms I, II, III, and the amorphous form show significant differences in peak positions, indicating different crystal lattices.[2] The amorphous form is characterized by the absence of sharp peaks and the presence of a broad halo.[2]
Thermal Analysis
Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), provides information on melting, crystallization, and decomposition events.
-
Instrument: A simultaneous thermal analyzer (e.g., Netzsch STA-499).[2]
-
Method (TG): Samples are heated in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 850°C).[2] The resulting data reveals weight loss steps corresponding to the loss of water and subsequent decomposition.
-
Method (DSC): Samples are heated at a controlled rate, and the heat flow to the sample is measured relative to a reference. This reveals endothermic events (like melting or desolvation) and exothermic events (like crystallization).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify differences in the vibrational modes of the molecules within the different solid-state forms.
-
Instrument: An IR spectrophotometer (e.g., Shimadzu-8400).[2]
-
Sample Preparation: Samples are dispersed in potassium bromide (KBr) powder, and a pellet is formed by compression.[2]
-
Analysis: The IR spectra of the different forms show variations in the positions and shapes of absorption bands, particularly in the regions associated with N-H, C=O, and O-H stretching, reflecting differences in hydrogen bonding and molecular conformation. A patent for a "new crystal form" reports characteristic absorption peaks at 792, 896, 1249, 1323, 1400, 1454, 1508, 1600, 1770, 2977, and 3367 cm⁻¹.[5]
Equilibrium Solubility Studies
Solubility is a critical property that can be polymorph-dependent.
-
Method: Saturated solutions of each polymorphic form are prepared in a phosphate buffer solution (pH 6.8) at various temperatures (e.g., 20, 25, 30, 35, and 40°C).[2] The suspensions are agitated until equilibrium is reached. The concentration of dissolved this compound is then determined by UV spectrophotometry at 286 nm.[2] These studies have shown that Form III and the amorphous form have significantly higher solubility than Forms I and II.[2]
Visualization of Workflows and Relationships
Polymorph Screening and Characterization Workflow
The following diagram illustrates a typical workflow for the discovery and analysis of polymorphic forms of an API like this compound.
Caption: Experimental workflow for polymorph screening of this compound.
Relationship Between this compound Forms
This diagram shows the generation of the different solid forms of this compound from various solvents as described in the literature.
Caption: Preparation of this compound polymorphs from different solvents.
Conclusion
The solid-state chemistry of this compound is characterized by the existence of at least three crystalline polymorphs and an amorphous form. These forms are distinguishable by their unique XRPD patterns, thermal behaviors, and solubility profiles. Form III and the amorphous form exhibit the highest solubility, which could have significant implications for bioavailability and formulation design.[2] While a comprehensive understanding of the crystal packing is currently limited by the absence of single-crystal structure data in the public domain, the analytical techniques outlined in this guide provide a robust framework for the identification, characterization, and control of this compound polymorphs in a research and drug development setting. Further investigation is warranted to fully elucidate the thermodynamic relationships between these forms and to assess their relative stability under various processing and storage conditions.
References
- 1. Polymorphism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Polymorphism of this compound: Ingenta Connect [ingentaconnect.com]
- 4. CN103288852A - Preparation method of this compound crystal form II - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
An In-Depth Technical Guide to the Binding Affinity of Flucloxacillin Sodium to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of flucloxacillin sodium to its primary molecular targets, the penicillin-binding proteins (PBPs). Flucloxacillin, a narrow-spectrum β-lactam antibiotic, is predominantly used to treat infections caused by penicillinase-producing staphylococci. Its therapeutic efficacy is directly linked to its ability to acylate and inactivate PBPs, essential enzymes in bacterial cell wall biosynthesis. This document collates available quantitative data on flucloxacillin's binding affinity, details the experimental protocols used to determine these parameters, and illustrates the underlying molecular interactions and experimental workflows. While specific binding affinity data for Staphylococcus aureus PBPs remains elusive in publicly available literature, this guide presents data from related organisms and detailed methodologies to facilitate further research in this critical area.
Introduction: Mechanism of Action
Flucloxacillin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This process is mediated through the covalent binding of the β-lactam ring of flucloxacillin to the active site of PBPs. PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, that are essential for the cross-linking of peptidoglycan chains, providing structural integrity to the cell wall. By forming a stable, long-lived acyl-enzyme intermediate, flucloxacillin effectively inactivates these enzymes, leading to the cessation of cell wall synthesis, and ultimately, cell lysis.[1]
The following diagram illustrates the general mechanism of PBP inhibition by flucloxacillin.
Quantitative Binding Affinity Data
Table 1: IC50 Values of Flucloxacillin for Streptococcus pneumoniae D39 PBPs
| Penicillin-Binding Protein (PBP) | IC50 (µM) |
| PBP1a | 11.04 ± 2.475 |
| PBP1b | >1000 |
| PBP2a | 2.777 ± 0.886 |
| PBP2b | 2.008 ± 0.878 |
| PBP2x | 0.832 ± 0.323 |
| PBP3 | 0.911 ± 0.252 |
Data sourced from a study on the expanded profiling of β-lactam selectivity for PBPs in Streptococcus pneumoniae D39.
This data indicates that in S. pneumoniae, flucloxacillin exhibits a preferential binding to PBP2x and PBP3. The significantly higher IC50 value for PBP1b suggests a lower affinity for this particular PBP.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency against a specific microorganism. It represents the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 2: MIC of Flucloxacillin against Staphylococcus aureus
| Strain | MIC (mg/L) |
| Methicillin-Susceptible S. aureus (MSSA) - Median | 0.125 |
| Methicillin-Susceptible S. aureus (MSSA) - Range | <0.06 - 0.25 |
Data from a prospective cohort study on flucloxacillin in Staphylococcus aureus bloodstream infections.[2]
These values demonstrate the potent activity of flucloxacillin against susceptible strains of S. aureus.
Experimental Protocols
The determination of binding affinity and inhibitory concentrations involves a variety of sophisticated biochemical and microbiological techniques. Below are detailed methodologies for key experiments.
Competitive Binding Assay using Fluorescent Penicillin (Bocillin-FL)
This assay is widely used to determine the IC50 values of unlabeled β-lactams by measuring their ability to compete with a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to PBPs.
Experimental Workflow:
Detailed Steps:
-
Bacterial Cell Culture: Grow the bacterial strain of interest (e.g., S. aureus) in an appropriate broth medium to the mid-logarithmic growth phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density.
-
Inhibition: Aliquots of the cell suspension are incubated with a serial dilution of this compound for a defined period at room temperature to allow for PBP binding. A control sample without flucloxacillin is also prepared.
-
Fluorescent Labeling: A fixed, subsaturating concentration of Bocillin-FL is added to each sample, and the incubation is continued. Bocillin-FL will bind to the PBPs that are not already occupied by flucloxacillin.
-
Cell Lysis and Protein Separation: The cells are lysed, and the total protein is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification: The gel is scanned using a fluorescence scanner to detect the Bocillin-FL signal. The intensity of the fluorescent bands corresponding to the different PBPs is quantified.
-
IC50 Determination: The percentage of PBP inhibition at each flucloxacillin concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the flucloxacillin concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a solution-based technique that can be used to study molecular interactions in real-time. It measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule.
Principle: A small, fluorescently labeled molecule (like a fluorescent derivative of penicillin) tumbles rapidly in solution, resulting in depolarized emitted light when excited with polarized light. When this probe binds to a larger PBP, its tumbling rate is significantly reduced, leading to an increase in the polarization of the emitted light. A competing, unlabeled ligand like flucloxacillin will displace the fluorescent probe, causing a decrease in fluorescence polarization.
Experimental Protocol Outline:
-
Reagents: Purified PBP, a fluorescent penicillin probe, and flucloxacillin.
-
Assay Setup: The assay is typically performed in a microplate format. A mixture of the purified PBP and the fluorescent probe is prepared in a suitable buffer.
-
Competition: Serial dilutions of flucloxacillin are added to the wells containing the PBP-probe complex.
-
Measurement: The fluorescence polarization is measured at equilibrium using a plate reader equipped with polarization filters.
-
Data Analysis: The data is used to generate a binding curve, from which the IC50 or Ki can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It can provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol Outline:
-
Sample Preparation: Purified PBP is placed in the sample cell of the calorimeter, and a concentrated solution of flucloxacillin is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the flucloxacillin solution are made into the PBP solution.
-
Heat Measurement: The heat change upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of flucloxacillin to PBP. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Signaling Pathways and Logical Relationships
The interaction of flucloxacillin with PBPs is a direct inhibition of an enzymatic pathway rather than a complex signaling cascade. The logical relationship is straightforward: the presence of flucloxacillin leads to the inactivation of PBPs, which in turn disrupts cell wall synthesis and triggers cell death.
The following diagram illustrates the logical flow from drug administration to bacterial cell lysis.
Conclusion and Future Directions
This compound remains a cornerstone in the treatment of staphylococcal infections due to its stability against penicillinases and its potent activity against susceptible strains. This guide has summarized the current understanding of its binding affinity to PBPs and provided detailed experimental protocols for its characterization. A significant knowledge gap exists regarding the specific quantitative binding affinities of flucloxacillin to the individual PBPs of Staphylococcus aureus. Future research should focus on generating this data using the methodologies outlined herein. A deeper understanding of the differential binding of flucloxacillin to various staphylococcal PBPs will be invaluable for optimizing dosing strategies, combating the emergence of resistance, and guiding the development of novel anti-staphylococcal agents.
References
- 1. Flucloxacillin and cefazolin for treatment of Staphylococcus aureus bloodstream infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Stability of Flucloxacillin Sodium Under Various Laboratory Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of flucloxacillin sodium in both reconstituted solutions and as a solid powder under different laboratory storage conditions. The provided protocols and data are intended to guide researchers in ensuring the integrity of this compound for experimental use.
Stability of this compound in Reconstituted Solutions
The stability of this compound in solution is significantly influenced by temperature, the type of water used for reconstitution, and the pH of the solution. As a beta-lactam antibiotic, flucloxacillin is susceptible to hydrolysis, which leads to the opening of the beta-lactam ring and a loss of antibacterial activity.
Effect of Temperature on Stability
Temperature is a critical factor in the degradation of this compound in aqueous solutions. Higher temperatures accelerate the degradation process.
Table 1: Stability of this compound in Solution at Various Temperatures
| Concentration & Diluent | Storage Temperature (°C) | Duration | Remaining Flucloxacillin (%) | Reference |
| 50 mg/mL in 0.9% NaCl | Refrigeration (2-8°C) | 24 hours | >99% | [1] |
| 50 mg/mL in 0.9% NaCl | Room Temperature | 24 hours | >95% | [1] |
| 50 mg/mL in 0.9% NaCl | 33°C | 24 hours | >92% | [1] |
| 50 mg/mL in 0.9% NaCl | 37°C | 24 hours | <85% | [1] |
| 50 mg/mL in 0.9% NaCl | 2-8°C for 6 days, then 33°C | 24 hours | ~83% (17% loss) | [1] |
| 50 mg/mL in 0.9% NaCl | 2-8°C for 6 days, then 37°C | 24 hours | ~70% (30% loss) | [1] |
| 10 and 50 mg/mL in 0.3% w/v citrate-buffered saline pH 7.0 | 2-8°C for 13 days, then 32°C | 24 hours | >95% | [2][3] |
Effect of Reconstitution Water on Stability
The type of water used to reconstitute this compound powder can impact its stability. A study comparing different water types for reconstituting oral suspensions of this compound found that commercial bottled water resulted in the most stable suspension.
Table 2: Percentage Breakdown of this compound in Reconstituted Oral Suspensions After 8 Days [4][5]
| Reconstitution Water | Refrigeration (4-6°C) | Bowl of Water (26-27°C) | Room Temperature (31-33°C) |
| Commercial Bottled Water | 9.90% | 15.90% | 22.40% |
| Commercial Sachet Water | 10.17% | 22.50% | 25.00% |
| Tap Water | 14.60% | 25.10% | 25.00% |
| Distilled Water | 18.00% | 28.80% | 29.14% |
Effect of pH and Buffers on Stability
Flucloxacillin is most stable in solutions with a neutral pH. Extremes in pH can accelerate degradation. The use of buffers, such as citrate, has been shown to significantly improve the stability of flucloxacillin solutions. The optimal pH for maximizing the stability of β-lactam antibiotics is approximately 6–7.[2] Unbuffered solutions of flucloxacillin in water for injection or 0.9% saline show significant degradation and may form a precipitate upon storage.[2]
Stability of Solid this compound
This compound is a hygroscopic, crystalline powder, meaning it readily absorbs moisture from the air.[5] This moisture can lead to the degradation of the solid-state drug. Therefore, proper storage in a dry environment is crucial.
Effect of Humidity and Excipients
High humidity can lead to the breakdown of this compound in solid formulations. The choice of excipients in a capsule formulation can influence its stability in humid conditions.
Table 3: Percentage Breakdown of this compound in Capsule Formulations with Different Excipients After 12 Weeks in a High Humidity Environment
| Excipient | Percentage Breakdown (%) | Reference |
| Dried Starch | Least Breakdown | |
| Undried Starch | Moderate Breakdown | |
| Sodium Carboxymethylcellulose | Most Breakdown |
It was also noted that higher amounts of excipients led to a more stable product.
Recommended Storage for Solid Form
This compound powder for injection should be stored at a temperature below 25°C.
Experimental Protocols
Protocol for Assessing the Stability of Reconstituted this compound
This protocol outlines a general procedure for evaluating the stability of this compound in a liquid formulation.
3.1.1. Materials
-
This compound powder for injection
-
Diluent (e.g., Water for Injection, 0.9% Sodium Chloride, 0.3% w/v citrate-buffered saline pH 7.0)
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or an alternative validated analytical method (e.g., iodimetry)
-
Analytical column (e.g., C18)
-
Mobile phase for HPLC
-
pH meter
3.1.2. Procedure
-
Reconstitution: Accurately weigh this compound powder and reconstitute with the chosen diluent to a specific concentration (e.g., 10 mg/mL or 50 mg/mL) in a volumetric flask.
-
Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the solution. Measure the pH and analyze the concentration of this compound using a validated HPLC method. This serves as the initial (100%) concentration.
-
Storage: Aliquot the remaining solution into appropriate sealed containers and store them under the desired temperature conditions.
-
Time-Point Analysis: At predetermined time intervals (e.g., 4, 8, 12, 24 hours, and then daily or weekly as required), remove a sample from each storage condition.
-
Sample Analysis: Before analysis, allow the samples to equilibrate to room temperature. Measure the pH and determine the concentration of this compound using the same analytical method as for the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Caption: Experimental workflow for assessing this compound stability in solution.
Degradation Pathway
The primary mechanism of degradation for flucloxacillin and other β-lactam antibiotics in aqueous solution is the hydrolysis of the amide bond in the four-membered β-lactam ring. This leads to the formation of inactive penicilloic acid derivatives. This degradation is catalyzed by both acidic and basic conditions.
References
- 1. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrates and solid-state reactivity: a survey of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fresenius-kabi.com [fresenius-kabi.com]
Protocol for Testing Flucloxacillin Efficacy in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of flucloxacillin using established animal infection models. The methodologies described are essential for preclinical assessment of antimicrobial agents, aiding in the determination of pharmacokinetic/pharmacodynamic (PK/PD) parameters and guiding dose-optimization for clinical trials.
Overview of Flucloxacillin and Relevant Animal Models
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by methicillin-susceptible Staphylococcus aureus (MSSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2][3][4][5] To evaluate its efficacy in vivo, several animal models are employed to mimic human infections. The most common and well-characterized models include:
-
Neutropenic Thigh Infection Model: This model is extensively used to study the pharmacodynamics of antibiotics under conditions of immunosuppression, allowing for the assessment of the drug's direct antimicrobial activity with minimal interference from the host immune system.[6][7]
-
Sepsis Model: This model simulates a systemic infection (bacteremia) and is crucial for evaluating an antibiotic's ability to clear bacteria from the bloodstream and prevent mortality.
-
Implant-Associated Infection Model: This model is relevant for studying infections related to prosthetic devices, where bacteria often form biofilms that are challenging to eradicate.
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is a standard for determining the PK/PD index that best correlates with antibiotic efficacy. For flucloxacillin, the key PK/PD parameter is the percentage of the dosing interval that the unbound drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][8][9][10]
Materials:
-
Female ICR (CD-1) or C57BL/6 mice (5-6 weeks old)
-
Cyclophosphamide
-
Methicillin-susceptible Staphylococcus aureus (MSSA) strain (e.g., ATCC 29213)
-
Brain Heart Infusion (BHI) broth or Trypticase Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
Flucloxacillin for injection
-
Vehicle control (e.g., sterile saline)
-
Anesthetic agent (e.g., isoflurane)
-
Tissue homogenizer
-
Trypticase Soy Agar (TSA) plates with 5% sheep blood
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[6] This depletes the neutrophil count, making the mice more susceptible to infection.
-
-
Inoculum Preparation:
-
Culture the MSSA strain overnight on a TSA plate.
-
Inoculate a single colony into BHI or TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Drug Administration:
-
Initiate flucloxacillin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer flucloxacillin and vehicle control via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine the optimal PK/PD index (e.g., different total doses fractionated into multiple administrations over 24 hours).
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Calculate the bacterial load as log10 CFU per gram of tissue. Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.
-
Murine Sepsis Model
This model assesses the ability of flucloxacillin to control a systemic infection.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
MSSA strain
-
BHI or TSB
-
Sterile saline
-
Flucloxacillin for injection
-
Vehicle control
Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the neutropenic thigh model, adjusting the final concentration as required for the sepsis model (e.g., 1 x 10^8 CFU/mL).
-
-
Infection:
-
Inject the bacterial suspension intravenously (IV) via the tail vein or intraperitoneally (IP). The volume and concentration will depend on the animal model and the desired severity of infection. For example, Wistar rats can be inoculated with 2 mL of 10^8 CFU/mL S. aureus via IP injection.[11]
-
-
Drug Administration:
-
Begin flucloxacillin treatment at a designated time post-infection.
-
Administer the drug and vehicle control as per the study design.
-
-
Efficacy Assessment:
-
Monitor the animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival over a set period (e.g., 3-7 days).
-
At specific time points, blood samples can be collected to determine the bacterial load (CFU/mL).
-
At the end of the study, organs such as the spleen, liver, and kidneys can be harvested, homogenized, and plated to determine the bacterial burden in the tissues.
-
Implant-Associated Infection Model
This model is used to evaluate the efficacy of flucloxacillin against biofilm-related infections.
Materials:
-
Male Wistar rats
-
MSSA strain
-
Small sterile implant material (e.g., titanium wire, catheter segment)
-
Surgical instruments
-
Flucloxacillin for injection
-
Rifampin (often used in combination therapy)
-
Vehicle control
Procedure:
-
Surgical Implantation and Infection:
-
Anesthetize the animal.
-
Make a surgical incision, for example, to expose the femur.
-
Drill a hole into the medullary cavity of the bone.
-
Inoculate the cavity with a suspension of the MSSA strain.
-
Insert the sterile implant into the inoculated cavity.
-
Close the wound with sutures.
-
-
Drug Administration:
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically harvest the implant and surrounding bone and soft tissue.
-
Sonify the implant in sterile PBS to dislodge the biofilm bacteria.
-
Homogenize the bone and soft tissue.
-
Perform serial dilutions of the sonicate and tissue homogenates and plate on appropriate agar to determine the CFU count.
-
Efficacy is measured by the reduction in bacterial counts in the implant biofilm, bone, and soft tissue compared to the control group.
-
Data Presentation
Table 1: Example Dosing and Efficacy Data for Flucloxacillin in a Neutropenic Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Bacterial Load (log10 CFU/g tissue) ± SD | Reduction in Bacterial Load vs. Control (log10 CFU/g) |
| Vehicle Control | - | Every 6 hours | 7.5 ± 0.4 | - |
| Flucloxacillin | 10 | Every 6 hours | 5.2 ± 0.6 | 2.3 |
| Flucloxacillin | 20 | Every 6 hours | 4.1 ± 0.5 | 3.4 |
| Flucloxacillin | 40 | Every 6 hours | 3.0 ± 0.7 | 4.5 |
Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Flucloxacillin in Murine Models
| Parameter | Value | Animal Model | Reference |
| Protein Binding | Non-linear | Mouse | [9] |
| Elimination Half-life | ~15-30 minutes | Mouse | [1] |
| PK/PD Index for Efficacy | %fT > MIC | Mouse | [1][8][9][10] |
| Target %fT > MIC for Bacteriostasis | ~15-20% | Mouse | [1][8] |
| Target %fT > MIC for 1-log kill | ~20-25% | Mouse | [1][8] |
Visualizations
Caption: Flucloxacillin's mechanism of action targeting peptidoglycan synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. PathWhiz [pathbank.org]
- 3. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 4. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Staphylococcus aureus Manipulates Innate Immunity through Own and Host-Expressed Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Staphylococcus aureus cell wall maintenance – the multifaceted roles of peptidoglycan hydrolases in bacterial growth, fitness, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectrophotometric Determination of Flucloxacillin Sodium Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of flucloxacillin sodium in pharmaceutical formulations using various spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.
Method 1: Ion-Pair Complexation with Bromocresol Purple (BCP)
This method is based on the formation of a yellow ion-pair complex between this compound and Bromocresol purple (BCP) in a chloroform medium. The resulting complex is quantified spectrophotometrically.
Experimental Protocol
1.1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
1.2. Reagents and Solutions:
-
This compound reference standard (purity ≥ 99%)
-
Bromocresol purple (BCP)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
1.3. Preparation of Stock Solutions:
-
This compound Stock Solution (246.95 µg/mL): Accurately weigh 24.70 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Dilute 1 mL of this solution to 10 mL with chloroform in a separate volumetric flask.
-
Bromocresol Purple (BCP) Solution (5x10⁻³ M): Dissolve 135.055 mg of BCP in 50 mL of chloroform.
1.4. Preparation of Calibration Standards:
-
Into a series of 10 mL volumetric flasks, pipette appropriate volumes (ranging from 50 µL to 1000 µL) of the this compound stock solution (246.95 µg/mL).
-
To each flask, add 1 mL of the 5x10⁻³ M BCP solution.
-
Bring the volume up to 10 mL with chloroform to achieve final concentrations in the range of 1.23 - 24.70 µg/mL.
1.5. Sample Preparation:
-
For the analysis of raw material, prepare a stock solution of the this compound sample in methanol and then dilute with chloroform to a concentration within the calibration range.
-
Follow the same procedure as for the calibration standards, adding 1 mL of BCP solution and diluting to volume with chloroform.
1.6. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure the absorbance at a wavelength of 408 nm.[1]
-
Use a reagent blank (1 mL of BCP solution diluted to 10 mL with chloroform) to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| λmax | 408 nm | [1] |
| Linearity Range | 2.47 – 22.23 µg/mL | [1] |
| Correlation Coefficient (R²) | 0.9999 | [1] |
| Limit of Detection (LOD) | 0.203 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.615 µg/mL | [1] |
Experimental Workflow
Caption: Workflow for Ion-Pair Spectrophotometry.
Method 2: Charge Transfer Complexation with Iodine
This method involves the formation of a charge transfer complex between this compound and iodine in a methanol-dichloromethane medium.
Experimental Protocol
2.1. Instrumentation:
-
UV-Vis Spectrophotometer
-
1 cm matched glass cells
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
2.2. Reagents and Solutions:
-
This compound reference standard
-
Iodine
-
Methanol
-
Dichloromethane
2.3. Preparation of Stock Solutions:
-
This compound Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of methanol.
-
Working Flucloxacillin Solution (0.5 µg/mL): Prepare by suitable dilution of the stock solution with methanol.
-
Iodine Solution (0.1%): Prepare a 0.1% solution of iodine in dichloromethane.
2.4. Preparation of Calibration Standards:
-
Into a series of 10 mL volumetric flasks, pipette different volumes (0.02 - 0.18 mL) of the working this compound solution (0.5 µg/mL).
-
To each flask, add 1.0 mL of 0.1% iodine solution at room temperature.
-
Dilute to the mark with methanol to obtain concentrations ranging from 1.0 to 9.0 µg/mL.
2.5. Spectrophotometric Measurement:
-
Measure the absorbance at 362 nm against a reagent blank prepared in the same manner but without the drug.[2][3]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| λmax | 362 nm | [2][3] |
| Linearity Range | 1 - 9 µg/mL | [2][4] |
Experimental Workflow
Caption: Workflow for Charge Transfer Complexation.
Method 3: Oxidative Coupling with Folin-Ciocalteu Reagent
This method is based on the formation of a light green colored product when this compound reacts with the Folin-Ciocalteu (F.C.) reagent.
Experimental Protocol
Details on the specific reagent concentrations and reaction conditions for this method require further optimization based on the preliminary information. However, a general protocol is outlined below.
3.1. Reagents and Solutions:
-
This compound reference standard
-
Folin-Ciocalteu Reagent
-
A suitable buffer solution to maintain optimal pH.
3.2. General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
To each standard and sample solution, add a specific volume of Folin-Ciocalteu reagent and buffer.
-
Allow the reaction to proceed for a defined period.
-
Measure the absorbance of the resulting green-colored solution at 912 nm against a reagent blank.[5]
-
Construct a calibration curve and determine the sample concentration.
Data Presentation
| Parameter | Value | Reference |
| λmax | 912 nm | [5] |
| Linearity Range | 0.05 - 0.25 mg/mL | [5] |
Method 4: Direct UV Spectrophotometry
This is a simple and rapid method that involves the direct measurement of UV absorbance of this compound in a suitable solvent.
Experimental Protocol
4.1. Instrumentation:
-
UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks
4.2. Reagents and Solutions:
-
This compound reference standard
-
Ultra-purified water or 0.01 N NaOH
4.3. Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 mg/mL) by dissolving an accurately weighed amount in the chosen solvent (ultra-purified water or 0.01 N NaOH).
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range.
4.4. Spectrophotometric Measurement:
-
Scan the absorption spectra of the standard solutions over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax (e.g., 274 nm in water).[6][7][8]
-
Use the solvent as a blank.
-
Measure the absorbance of the standard and sample solutions.
-
Construct a calibration curve and calculate the concentration of the sample.
Data Presentation
| Parameter | Value (in Water) | Reference | Value (in 0.01 N NaOH) | Reference |
| λmax | 274 nm | [6][7][8] | Not specified | |
| Linearity Range | 50.0 - 100.0 µg/mL | [6][7] | 2 - 20 µg/mL | [9] |
| Correlation Coefficient (r) | 0.9998 | [6][7] | Not specified | |
| Accuracy | 100.09% | [6][7] | Not specified | |
| Precision (RSD) | < 2.5% | [6][7] | Not specified |
Analytical Method Validation
The validation of the analytical methods described should be performed according to ICH guidelines to ensure they are suitable for their intended purpose.[7]
Caption: Key Parameters for Analytical Method Validation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of this compound using Folin-Ciocalteu Reagent - ProQuest [proquest.com]
- 6. Development and Validation of a UV-Spectrophotometric Method for ...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Acervo Digital: Development and Validation of a UV-Spectrophotometric Method for Determination of this compound in Capsules [acervodigital.unesp.br]
- 9. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Flucloxacillin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of flucloxacillin sodium in bulk drug and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and specific, adhering to the International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols, data presentation in tabular format, and graphical representations of the workflow to facilitate seamless adoption in a laboratory setting.
Introduction
This compound, a narrow-spectrum beta-lactam antibiotic, is primarily used for the treatment of infections caused by Gram-positive bacteria. It is crucial to have a reliable analytical method to ensure the quality and potency of flucloxacillin in pharmaceutical formulations. This application note presents a validated RP-HPLC method that can be readily implemented for routine quality control analysis.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., Phenomenex® Bondclone 10 C18, 300 mm x 3.9 mm, 5 µm or equivalent) is recommended.[1]
-
Chemicals: this compound reference standard, potassium dihydrogen phosphate (KH₂PO₄), methanol (HPLC grade), acetonitrile (HPLC grade), and purified water.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 (300 mm x 3.9 mm, 5 µm) |
| Mobile Phase | 60% Methanol: 40% KH₂PO₄ buffer (pH 5.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Table 1: Optimized Chromatographic Conditions
Protocols
Preparation of Solutions
-
KH₂PO₄ Buffer (pH 5.0): Dissolve a suitable amount of KH₂PO₄ in purified water to a final concentration of 10 mM. Adjust the pH to 5.0 using a 1M sodium hydroxide solution.
-
Mobile Phase Preparation: Mix methanol and the prepared KH₂PO₄ buffer in a 60:40 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-100 µg/mL.[2][3]
Sample Preparation
For the analysis of a capsule dosage form, the contents of not fewer than 20 capsules should be pooled and an amount of powder equivalent to a single dose should be accurately weighed. This powder is then dissolved in a known volume of mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms should show no interference from the blank or placebo at the retention time of flucloxacillin.
Linearity
The linearity of the method was established by injecting a series of six concentrations of this compound ranging from 20 to 100 µg/mL.[2][3] The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range (µg/mL) | 20 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 2: Linearity Data Summary
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound standard added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | % Recovery (Mean ± SD, n=3) |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 3: Accuracy (Recovery) Data
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days.
| Precision Type | % RSD |
| Repeatability (n=6) | ≤ 2.0 |
| Intermediate Precision (n=9) | ≤ 2.0 |
Table 4: Precision Data Summary
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N ratio of 3:1, while the LOQ is the concentration that gives an S/N ratio of 10:1.
| Parameter | Result (µg/mL) |
| LOD | ~0.00437% w/v[1] |
| LOQ | ~0.0132% w/v[1] |
Table 5: LOD and LOQ Data
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and detection wavelength.[1]
| Parameter Variation | Effect on Results (% RSD) |
| Flow Rate (± 0.1 mL/min) | ≤ 2.0 |
| Mobile Phase Composition (± 2%) | ≤ 2.0 |
| Detection Wavelength (± 2 nm) | ≤ 2.0 |
Table 6: Robustness Data Summary
System Suitability
System suitability testing is an integral part of the analytical procedure. The system is deemed suitable for analysis if the following criteria are met for the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD for Peak Areas | ≤ 2.0 (for n=5) |
Table 7: System Suitability Parameters
Visualizations
The following diagrams illustrate the key workflows in the development and validation of this RP-HPLC method.
Figure 1: RP-HPLC Method Development Workflow
Figure 2: Key Parameters for Method Validation
Conclusion
The RP-HPLC method described in this application note is suitable for the routine quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method has been validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. The provided protocols and visualizations serve as a comprehensive guide for the implementation of this method in a quality control laboratory.
References
Application Notes and Protocols: Flucloxacillin in Combination Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research on flucloxacillin in combination with other antibiotics. Detailed experimental protocols for in vitro and in vivo studies are outlined to facilitate the replication and further exploration of these findings.
Introduction to Flucloxacillin Combination Therapy
Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is primarily used to treat infections caused by penicillinase-producing staphylococci. However, the emergence of antibiotic resistance, particularly Methicillin-resistant Staphylococcus aureus (MRSA), and the challenges in treating complex infections like bacteremia and biofilms have spurred research into combination therapies. The rationale behind combining flucloxacillin with other antimicrobial agents is to leverage synergistic interactions that can lead to enhanced bactericidal activity, suppression of resistance development, and improved clinical outcomes. This document details the research on various flucloxacillin combinations, providing quantitative data and experimental methodologies.
In Vitro Synergy Testing of Flucloxacillin Combinations
In vitro synergy testing is a crucial first step in evaluating the potential of antibiotic combinations. The most common methods employed are the checkerboard assay and the time-kill curve analysis.
Flucloxacillin and Fosfomycin
The combination of flucloxacillin and fosfomycin has shown synergistic activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA.[1]
Quantitative Data Summary
| Bacterial Strain | Method | FIC Index (FICI) | Outcome |
| MRSA (ATCC 33592) | Checkerboard Assay | Synergistic | Increased susceptibility to both agents. |
| MSSA (ATCC 6538) | Checkerboard Assay | Synergistic | Enhanced bacterial killing. |
| MRSA (ATCC 33592) | Time-Kill Curve | Synergistic | Significant reduction in bacterial count compared to monotherapy.[1] |
| MSSA (ATCC 6538) | Time-Kill Curve | Synergistic | Enhanced rate and extent of bacterial killing.[1] |
Experimental Protocols
Protocol 2.1.1: Checkerboard Assay for Flucloxacillin and Fosfomycin Synergy
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of flucloxacillin and fosfomycin against S. aureus.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Flucloxacillin and Fosfomycin stock solutions
-
S. aureus isolate (e.g., ATCC 33592)
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Culture S. aureus overnight on a blood agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Antibiotic Dilution: Prepare serial twofold dilutions of flucloxacillin and fosfomycin in MHB in the 96-well plate. The dilutions should span a range above and below the known Minimum Inhibitory Concentrations (MICs) of the individual drugs.
-
Plate Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Protocol 2.1.2: Time-Kill Curve Assay for Flucloxacillin and Fosfomycin
Objective: To assess the rate and extent of bactericidal activity of flucloxacillin and fosfomycin, alone and in combination.
Materials:
-
MHB
-
Flucloxacillin and Fosfomycin at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
S. aureus isolate
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes with MHB containing:
-
No antibiotic (growth control)
-
Flucloxacillin alone
-
Fosfomycin alone
-
Flucloxacillin and Fosfomycin in combination
-
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.
-
Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Logical Workflow for In Vitro Synergy Testing
Caption: Workflow for in vitro antibiotic synergy testing.
Flucloxacillin and Rifampicin
The combination of flucloxacillin and rifampicin is of particular interest for treating deep-seated S. aureus infections, including those involving biofilms.
Quantitative Data Summary
| Infection Model | Bacterial Strain | Outcome | Reference |
| Animal study (implant-associated infection) | S. aureus (ATCC 29213) | Combination therapy significantly decreased microbial counts in bone, soft tissue, and biofilm compared to monotherapy.[2][3] | [2][3] |
| In vivo pilot study (bone and soft tissue infections) | Clinical S. aureus isolates | Combination with rifampicin significantly increased flucloxacillin serum levels.[4][5] | [4][5] |
Experimental Protocols
Protocol 2.2.1: In Vivo Animal Model of Implant-Associated Infection
Objective: To evaluate the efficacy of flucloxacillin and rifampicin combination therapy in a rat model of implant-associated S. aureus infection.
Materials:
-
Male Wistar rats
-
S. aureus (e.g., ATCC 29213)
-
Metal implants
-
Flucloxacillin and Rifampicin for injection
-
Surgical instruments
Procedure:
-
Animal Preparation and Surgery: Anesthetize the rats. Create a surgical site and implant a sterile metal device into the femoral medullary cavity.
-
Bacterial Inoculation: Contaminate the femoral medullary cavity with a known concentration of S. aureus.
-
Treatment Groups: Divide the animals into treatment groups:
-
Control (vehicle)
-
Flucloxacillin monotherapy
-
Rifampicin monotherapy
-
Flucloxacillin and Rifampicin combination therapy
-
-
Antibiotic Administration: Administer the antibiotics for a specified duration (e.g., 14 days).[2][3]
-
Euthanasia and Sample Collection: After the treatment period, euthanize the animals and aseptically collect samples of the periprosthetic bone, soft tissue, and the implant.
-
Bacterial Quantification: Homogenize the tissue samples and sonicate the implants to dislodge biofilm bacteria. Perform serial dilutions and plate on agar to determine the bacterial counts (CFU/gram of tissue or CFU/implant).
-
Data Analysis: Compare the bacterial loads between the different treatment groups.
Experimental Workflow for In Vivo Implant Infection Model
Caption: Workflow for an in vivo implant-associated infection model.
Clinical Research on Flucloxacillin Combinations
Clinical trials are essential to validate the findings from in vitro and in vivo studies in human patients.
Flucloxacillin and Vancomycin for MRSA Bacteremia
The combination of flucloxacillin and vancomycin has been investigated for the treatment of MRSA bacteremia, with the hypothesis that the beta-lactam enhances the activity of vancomycin.
Quantitative Data Summary from a Pilot Randomized Controlled Trial [6][7][8]
| Outcome Measure | Standard Therapy (Vancomycin) (n=29) | Combination Therapy (Vancomycin + Flucloxacillin) (n=31) | p-value |
| Mean duration of bacteremia (days) | 3.00 | 1.94 | 0.06 |
Clinical Trial Protocol Summary
-
Study Design: Open-label, multicenter, randomized controlled trial.[6][7][8]
-
Participants: Adults with MRSA bacteremia.
-
Intervention:
-
Secondary Outcomes: 28- and 90-day mortality, metastatic infection, nephrotoxicity, hepatotoxicity.[8]
Logical Flow of a Clinical Trial for MRSA Bacteremia
Caption: Logical flow of a randomized clinical trial.
Flucloxacillin and Daptomycin for MRSA Infections
The combination of daptomycin with a beta-lactam like flucloxacillin (or cloxacillin) is being explored to enhance daptomycin's efficacy and prevent resistance.
Experimental Protocol Summary for an In Vivo Foreign-Body Infection Model [9]
-
Animal Model: Rat tissue cage infection model.
-
Bacterial Strain: MRSA (e.g., ATCC BAA-39).
-
Treatment Groups:
-
Daptomycin (usual and high doses)
-
Daptomycin (usual and high doses) + Cloxacillin
-
Daptomycin + Rifampin (as a comparator)
-
-
Administration: Intraperitoneal administration for 7 days.
-
Outcome: Cure rate (eradication of adhered bacteria). The addition of cloxacillin to daptomycin resulted in a significantly greater cure rate than daptomycin alone.[9]
Conclusion
The research into flucloxacillin combination therapies demonstrates promising potential for enhancing the treatment of challenging bacterial infections, particularly those caused by S. aureus. The synergistic effects observed in vitro with fosfomycin and the improved efficacy in vivo with rifampicin and vancomycin highlight the value of these combinations. Further research, including well-designed clinical trials, is necessary to fully elucidate the clinical utility, optimal dosing regimens, and safety profiles of these flucloxacillin-based combination therapies. The protocols and data presented in these application notes serve as a foundation for researchers to build upon in the ongoing effort to combat antibiotic resistance.
References
- 1. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of antibiotic treatment of implant-associated Staphylococcus aureus infections with moxifloxacin, flucloxacillin, rifampin, and combination therapy: an animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Combination of Vancomycin and β-Lactam Therapy for Methicillin-Resistant Staphylococcus aureus Bacteremia: A Pilot Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Daptomycin-Cloxacillin Combination in Experimental Foreign-Body Infection Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Flucloxacillin-Resistant Staphylococcus aureus Mutants for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro generation of flucloxacillin-resistant Staphylococcus aureus mutants. The protocols outlined are intended for controlled laboratory research to investigate the mechanisms of antibiotic resistance and to facilitate the development of novel antimicrobial agents. Two primary methods are described: the Gradient Plate Technique for rapid selection and Adaptive Laboratory Evolution (ALE) for a more gradual development of resistance.
Data Presentation
The following tables summarize key quantitative data associated with the generation and characterization of flucloxacillin-resistant S. aureus.
Table 1: Typical Minimum Inhibitory Concentrations (MICs) of Flucloxacillin for S. aureus
| Strain Type | Flucloxacillin MIC Range (mg/L) | Notes |
| Wild-Type Susceptible (MSSA) | 0.1 - 0.5[1] | Includes both penicillinase-negative and positive strains. |
| Methicillin-Susceptible (S. aureus) | Median 0.125 (Range <0.06 - 0.25)[2] | Data from a study on bloodstream infection isolates. |
| Borderline Resistant | 0.5 - 2 | May exhibit low-level resistance mechanisms. |
| Resistant (MRSA) | >2 | Resistance often mediated by the mecA gene. Can be significantly higher. |
| in vitro Evolved Resistant | 4 - >1024[3][4] | MIC can increase substantially depending on the selection pressure and duration. |
Table 2: Experimental Parameters for Generating Flucloxacillin Resistance
| Parameter | Gradient Plate Technique | Adaptive Laboratory Evolution (ALE) |
| Starting Flucloxacillin Concentration | 1.5x - 2x MIC of the susceptible strain in the top agar layer. | Sub-inhibitory concentrations (e.g., 0.5x MIC of the susceptible strain). |
| Selection Pressure | High, continuous gradient. | Gradual, stepwise increase in antibiotic concentration. |
| Typical Duration | 48-72 hours for initial selection. | 15-30 days (or more), depending on the desired level of resistance. |
| Expected Outcome | Isolation of spontaneous resistant mutants. | Accumulation of multiple mutations leading to high-level resistance. |
| Mutation Frequency (Approximate) | 10⁻⁷ to 10⁻⁹ | Not directly applicable; resistance develops over time. |
Experimental Protocols
Protocol 1: Gradient Plate Technique for Rapid Selection of Resistant Mutants
This method allows for the selection of spontaneous mutants that can grow at higher concentrations of flucloxacillin.
Materials:
-
Susceptible Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Sterile petri dishes (100 mm)
-
Flucloxacillin sodium salt powder
-
Sterile pipettes and spreader
-
Incubator at 37°C
Procedure:
-
Prepare the Bottom Agar Layer:
-
Melt 20 mL of TSA and cool to 50°C.
-
Pour the TSA into a sterile petri dish and solidify it with the plate tilted at an angle (e.g., by propping one side on a sterile pipette). This will create a wedge-shaped layer.
-
-
Prepare the Top Agar Layer with Flucloxacillin:
-
Melt 20 mL of TSA and cool to 50°C.
-
Add a calculated amount of flucloxacillin stock solution to the molten agar to achieve a final concentration of 1.5x to 2x the MIC of the susceptible strain.
-
Gently mix and pour this agar over the solidified bottom layer with the plate now level.
-
Allow the top layer to solidify completely. This creates a concentration gradient of flucloxacillin from low to high across the plate.
-
-
Inoculation:
-
Prepare an overnight culture of the susceptible S. aureus strain in TSB.
-
Dilute the culture to a concentration of approximately 10⁸ CFU/mL.
-
Pipette 100 µL of the diluted culture onto the surface of the gradient plate.
-
Spread the inoculum evenly over the entire surface using a sterile spreader.
-
-
Incubation and Selection:
-
Incubate the plate at 37°C for 48-72 hours.
-
Observe for colonies growing in the high-concentration region of the plate. These are potential flucloxacillin-resistant mutants.
-
-
Confirmation of Resistance:
-
Pick individual colonies from the high-concentration end of the gradient.
-
Subculture these colonies onto a new TSA plate containing a uniform, high concentration of flucloxacillin to confirm the resistant phenotype.
-
Determine the MIC of the confirmed resistant mutants using standard broth microdilution methods.
-
Protocol 2: Adaptive Laboratory Evolution (ALE) for Stepwise Resistance Development
This method mimics the gradual development of resistance under increasing antibiotic pressure.
Materials:
-
Susceptible Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB)
-
This compound salt powder
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator with shaking capabilities at 37°C
Procedure:
-
Initial Culture Setup:
-
Prepare a culture of the susceptible S. aureus strain in TSB.
-
Inoculate a fresh TSB tube containing a sub-inhibitory concentration of flucloxacillin (e.g., 0.5x MIC).
-
Incubate at 37°C with shaking until the culture reaches the late exponential or early stationary phase.
-
-
Serial Passaging:
-
Once the culture shows growth, dilute it (e.g., 1:100) into a fresh TSB tube with the same concentration of flucloxacillin.
-
Continue this serial passaging for 2-3 days to allow the bacterial population to adapt.
-
-
Increasing Antibiotic Concentration:
-
After the initial adaptation period, start gradually increasing the concentration of flucloxacillin in the subsequent passages (e.g., by 1.5x or 2x).
-
Only increase the concentration once the culture demonstrates robust growth at the current concentration.
-
If the culture fails to grow at a higher concentration, maintain it at the previous concentration for a few more passages before attempting to increase it again.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 5-10 passages), isolate a sample of the evolving population.
-
Determine the MIC of the population to track the development of resistance over time.
-
-
Isolation of Resistant Mutants:
-
Once the desired level of resistance is achieved, streak a sample of the culture onto a TSA plate to obtain isolated colonies.
-
Select individual colonies and confirm their MIC to ensure a pure population of resistant mutants.
-
Cryopreserve the resistant mutants for future use.
-
Visualizations
Signaling Pathways in Flucloxacillin Resistance
The primary mechanisms of resistance to flucloxacillin in Staphylococcus aureus involve the expression of β-lactamase and the alternative penicillin-binding protein, PBP2a. These are regulated by dedicated signaling pathways.
Caption: Regulation of β-lactamase and PBP2a expression in S. aureus.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for generating flucloxacillin-resistant mutants.
Caption: Workflow for the Gradient Plate Technique.
Caption: Workflow for Adaptive Laboratory Evolution (ALE).
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Genomic Investigation of Adaptive Mutations Driving the Low-Level Oxacillin Resistance Phenotype in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Identifying Flucloxacillin Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic effective against infections caused by penicillinase-producing staphylococci.[1] Like other beta-lactam antibiotics, flucloxacillin is susceptible to degradation, particularly through the hydrolysis of its beta-lactam ring, which renders it inactive.[2] The identification and characterization of degradation products are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify flucloxacillin and its degradation products, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][3][4] As per the International Conference on Harmonization (ICH) guidelines, flucloxacillin has been subjected to various stress conditions, including hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal stress, to induce the formation of degradation products.[1][3]
I. Forced Degradation of Flucloxacillin
Forced degradation studies help to elucidate the degradation pathways and to generate the degradation products for analytical method development.
Protocol for Forced Degradation:
-
Acidic Hydrolysis: Dissolve flucloxacillin in 0.001 N HCl and monitor the degradation over time.[1] For example, a 50% reduction in the flucloxacillin peak area was observed after 60 minutes of storage in 0.1 M HCl at ambient temperature.[5]
-
Alkaline Hydrolysis: Dissolve flucloxacillin in 0.001 N NaOH.[1] Complete degradation of the flucloxacillin peak can occur within 30 minutes in 0.1 M NaOH at room temperature.[5]
-
Neutral Hydrolysis: Dissolve flucloxacillin in water and monitor the degradation.[1]
-
Oxidative Degradation: Treat a solution of flucloxacillin with 0.3% to 3% (v/v) hydrogen peroxide.[1][5] Significant degradation (>50%) can be observed after 30 minutes at room temperature.[5]
-
Photolytic Degradation: Expose a solution of flucloxacillin to UV light. Studies have shown that flucloxacillin is generally stable under photolytic stress.[1][3]
-
Thermal Degradation: Subject a solid sample or solution of flucloxacillin to elevated temperatures. Flucloxacillin has been found to be stable under thermal stress conditions.[1][3]
Sample Preparation for HPLC Analysis:
Following exposure to stress conditions, withdraw samples at appropriate time intervals. Dilute the samples four times with a mixture of water and methanol (50:50 v/v). Filter the samples through a 0.22 µm membrane filter before injecting them into the HPLC system.[1]
II. Analytical Techniques for Identification and Quantification
A. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
A stability-indicating HPLC method is crucial for separating flucloxacillin from its degradation products.
Experimental Protocol for HPLC:
-
Mobile Phase:
-
Gradient Program: T(min)/A:B; T0/10:90; T10/42:58; T22/60:40; T25/10:90; T30/10:90.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
Data Presentation: Quantitative Analysis of Flucloxacillin Degradation
The following table summarizes the percentage of flucloxacillin degradation under different stress conditions as reported in a study.[1]
| Stress Condition | Reagent | Degradation (%) |
| Neutral Hydrolysis | Water | 34.26 |
| Acidic Hydrolysis | 0.001 N HCl | 27.24 |
| Alkaline Hydrolysis | 0.001 N NaOH | 20.15 |
| Oxidative Degradation | 0.3% H₂O₂ | 21.46 |
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
LC-MS, particularly with Time-of-Flight (TOF) and multi-stage mass spectrometry (MSn), is a powerful technique for identifying and characterizing the structures of degradation products.[1][3][4]
Experimental Protocol for LC-MS:
The LC parameters are generally similar to the HPLC method, with the exception of the mobile phase buffer. Phosphate buffers are not compatible with MS, so they are replaced with a volatile buffer like ammonium formate at the same concentration and pH.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) for accurate mass measurements and Ion Trap for MSn fragmentation studies.[10]
Data Presentation: Identified Degradation Products of Flucloxacillin
A study identified a total of seven degradation products under various stress conditions.[1][3] While the specific structures are detailed in the source literature, the following table summarizes the conditions under which different degradation products were formed.
| Degradation Product | Formation Condition |
| DP-I, DP-IV, DP-V | Oxidative Stress |
| Other DPs | Hydrolytic (Acidic, Alkaline, Neutral) Stress |
Another study identified eight unknown impurities in flucloxacillin using high-resolution MSn data.[11]
III. Visualization of Experimental Workflows
A. Workflow for Forced Degradation and HPLC Analysis
The following diagram illustrates the general workflow for conducting forced degradation studies and subsequent analysis by HPLC.
Caption: Workflow for flucloxacillin forced degradation and HPLC analysis.
B. Workflow for LC-MS Based Identification of Degradation Products
This diagram outlines the process of identifying unknown degradation products using LC-MS.
Caption: Workflow for LC-MS based identification of degradation products.
IV. Conclusion
The combination of forced degradation studies with advanced analytical techniques such as HPLC and LC-MS/TOF is essential for the comprehensive analysis of flucloxacillin degradation products. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to establish robust stability-indicating methods and to ensure the quality and safety of flucloxacillin-containing pharmaceutical products. The detailed characterization of degradation products is a critical step in understanding the degradation pathways and in the development of stable formulations.
References
- 1. akjournals.com [akjournals.com]
- 2. Studies on Degradation of Flucloxacillin Sodium in Binary and Ternary Systems through UV Spectroscopy and pH Measurement : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] LC-MS/TOF and MSn studies on forced degradation behavior of flucloxacillin and development of a validated stability indicating LC method | Semantic Scholar [semanticscholar.org]
- 5. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. study-on-the-impurity-profiles-of-cloxacillin-and-flucloxacillin-based-on-liquid-chromatography-tandem-ion-trap-time-of-flight-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 11. Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flucloxacillin Dosage for In Vivo Animal Studies
Welcome to the technical support center for flucloxacillin dosage optimization in preclinical animal research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index to consider for flucloxacillin efficacy?
A1: The antimicrobial effect of flucloxacillin, like other beta-lactam antibiotics, is time-dependent. The PK/PD index that best correlates with its efficacy is the percentage of the dosing interval that the unbound drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1]
Q2: What are the recommended target %fT > MIC values for flucloxacillin against common pathogens in murine models?
A2: Studies in neutropenic murine thigh infection models have established target %fT > MIC values for achieving different levels of bacterial reduction. For Staphylococcus aureus, a 2-log reduction was achieved at 20% fT > 0.25xMIC.[1][2][3] For S. pyogenes and S. agalactiae, a bactericidal effect was also observed.[1][2][3]
Q3: How should I administer flucloxacillin to my animals?
A3: The most common route of administration in published murine studies is subcutaneous (SC) injection.[1] Other potential routes include intravenous (IV), intramuscular (IM), and oral (PO).[4][5][6] However, oral bioavailability can be affected by food, so administration on an empty stomach is recommended if using this route.[4]
Q4: What are some starting points for dosing regimens in mice?
A4: Dosing regimens in mice can vary depending on the target exposure. For pharmacokinetic studies, single doses ranging from 1 to 128 mg/kg have been used.[1] For pharmacodynamic studies, regimens have included 2-64 mg/kg administered every 2 hours, 8-128 mg/kg every 4 hours, and 32-256 mg/kg every 6 hours.[1][3]
Troubleshooting Guide
Issue 1: High variability in plasma drug concentrations.
-
Potential Cause: Flucloxacillin pharmacokinetics in mice can be best described by a one-compartment model with first-order absorption and Michaelis-Menten elimination.[1] This non-linear elimination can contribute to variability. Additionally, plasma protein binding of flucloxacillin in mice is non-linear.[1]
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent subcutaneous injection technique and volume.
-
Fasting: For oral administration, ensure animals are fasted to minimize variability in absorption.[4]
-
Population PK Modeling: If significant variability persists, consider using a population pharmacokinetic approach to model the data and identify covariates influencing drug exposure.[1]
-
Issue 2: Lack of efficacy despite achieving target %fT > MIC.
-
Potential Cause: The susceptibility of the specific bacterial strain being used is critical. The MIC value is a key determinant of the required drug exposure.
-
Troubleshooting Steps:
-
Confirm MIC: Re-determine the MIC of your bacterial isolate for flucloxacillin to ensure the accuracy of your target calculations.
-
Immune Status of the Animal Model: The cited studies used a neutropenic murine thigh infection model.[1][2][3] If you are using immunocompetent animals, the host immune system may contribute to bacterial clearance, and different target exposures may be required.
-
Protein Binding: Flucloxacillin is highly protein-bound.[7][8] Ensure you are calculating %fT > MIC based on the unbound drug concentration, as this is the pharmacologically active fraction.[8]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Flucloxacillin in Mice
| Parameter | Value | Reference |
| Pharmacokinetic Model | One-compartment with first-order absorption and Michaelis-Menten elimination | [1] |
| Protein Binding | Non-linear | [1] |
Table 2: Flucloxacillin Dosing Regimens Used in Murine Studies
| Study Type | Dosing Regimen | Frequency | Reference |
| Pharmacokinetics | 1 - 128 mg/kg | Single dose | [1] |
| Pharmacodynamics | 2 - 64 mg/kg | Every 2 hours | [1] |
| 8 - 128 mg/kg | Every 4 hours | [1] | |
| 32 - 256 mg/kg | Every 6 hours | [1] |
Table 3: Target %fT > MIC for Bacterial Reduction in a Neutropenic Murine Thigh Infection Model
| Organism | Endpoint | Target %fT > MIC | Reference |
| S. aureus | 1-log reduction | 15% fT > 0.25xMIC | [2][3] |
| 2-log reduction | 20% fT > 0.25xMIC | [1][2][3] | |
| S. pyogenes | 1-log reduction | 10% fT > MIC | [2][3] |
| S. agalactiae | 1-log reduction | 22% fT > 0.25xMIC | [2][3] |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model
-
Animal Preparation: Use specific-pathogen-free mice. Induce neutropenia by intraperitoneal injection of cyclophosphamide.
-
Infection: Inoculate the thigh muscle with a clinical isolate of the target bacterium (e.g., S. aureus).
-
Treatment: Initiate flucloxacillin treatment 2 hours post-infection via subcutaneous injection.
-
Sample Collection: At 24 hours post-treatment, euthanize the mice and collect the thigh tissue.
-
Bacterial Load Quantification: Homogenize the thigh tissue and perform serial dilutions for colony-forming unit (CFU) counting.[1]
Protocol 2: Pharmacokinetic Study in Infected Mice
-
Animal Model: Use the established murine thigh infection model as described above.
-
Drug Administration: Administer a single subcutaneous dose of flucloxacillin.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 10, 20, 30, 40 minutes, and 1, 1.5, 2, 4, and 6 hours).[1]
-
Plasma Analysis: Separate plasma and analyze flucloxacillin concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: Use appropriate software to perform a population pharmacokinetic analysis to determine key parameters.[1]
Visualizations
Caption: Experimental workflow for optimizing flucloxacillin dosage.
Caption: Logical relationship for calculating a starting dosage regimen.
References
- 1. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vetlexicon.com [vetlexicon.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Flucloxin | 500 mg | Capsule | ফ্লুক্লক্সিন ৫০০ মি.গ্রা. ক্যাপসুল | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Flucloxacillin Solubility for Research Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to flucloxacillin solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of flucloxacillin sodium salt in common laboratory solvents?
A1: this compound salt is generally characterized as being very soluble in water and methanol, and soluble in ethanol.[1] Specific quantitative data from various suppliers indicates solubility up to 95-100 mg/mL in water and DMSO, and around 5 mg/mL in ethanol.[2][3][4][5]
Q2: I've observed precipitation when dissolving flucloxacillin in water or buffer. What could be the cause?
A2: Precipitation of flucloxacillin in aqueous solutions can be attributed to several factors, including pH, temperature, and the presence of certain ions. Flucloxacillin's stability is significantly affected by pH, with degradation and potential precipitation occurring at acidic pH values (e.g., below pH 5.3).[6] Additionally, if you are working with concentrated solutions, exceeding the solubility limit at a given temperature can also lead to precipitation.
Q3: How does pH affect the solubility and stability of flucloxacillin solutions?
A3: The pH of the solution is a critical factor for both the solubility and stability of flucloxacillin. The drug is more stable in solutions with a neutral pH, around 6.0-7.0.[7] Acidic conditions can lead to the degradation of the β-lactam ring, resulting in a loss of antibacterial activity and the formation of insoluble degradation products.[8] It is advisable to use a buffer system, such as citrate buffer, to maintain a stable neutral pH, which has been shown to significantly improve the stability of flucloxacillin in solution.[9][10]
Q4: What is the recommended storage temperature for flucloxacillin solutions?
A4: For optimal stability, flucloxacillin solutions should be freshly prepared and stored at refrigerated temperatures (2-8°C).[7][11] Storing solutions at room temperature or higher, especially for extended periods, will accelerate degradation. Unbuffered solutions can experience significant loss of potency at 37°C.[6]
Q5: Can I filter-sterilize my flucloxacillin stock solution?
A5: Yes, filter sterilization is the recommended method for sterilizing flucloxacillin solutions for cell culture and other sensitive applications, as autoclaving will degrade the antibiotic. A sterile syringe filter with a 0.22 µm pore size is suitable for this purpose. Ensure the filter material is compatible with the solvent used (e.g., PVDF or PES for aqueous solutions).
Troubleshooting Guides
Issue 1: Precipitate Formation During Dissolution
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Observation: A solid precipitate is visible in the solution immediately after adding the flucloxacillin powder to the solvent.
-
Possible Causes & Solutions:
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Low pH of the Solvent: If using unbuffered water or a buffer with a low pH, the acidic environment can cause flucloxacillin to precipitate.
-
Solution: Check the pH of your solvent. If it is acidic, adjust it to a neutral pH (6.5-7.5) before adding the flucloxacillin powder. Consider using a buffered solution like PBS or a citrate buffer for improved stability.
-
-
Exceeded Solubility Limit: The concentration you are trying to achieve may be higher than the solubility of flucloxacillin in that specific solvent at the current temperature.
-
Solution: Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. If the precipitate persists, you may need to prepare a more dilute solution.
-
-
Polymorphism: this compound can exist in different crystalline forms, some of which may have lower solubility.[12]
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Solution: If you consistently face solubility issues, consider sourcing flucloxacillin from a different supplier, as manufacturing processes can influence the crystalline form.
-
-
Issue 2: Crystallization of Flucloxacillin in Stock Solution During Storage
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Observation: Crystals form in the flucloxacillin stock solution stored at -20°C or 4°C.
-
Possible Causes & Solutions:
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High Concentration: Highly concentrated stock solutions are more prone to crystallization upon cooling.
-
Solution: Prepare aliquots of a slightly lower concentration. Before use, gently warm the aliquot to 37°C to redissolve any crystals and vortex well.
-
-
Solvent Choice: While DMSO is a good solvent, water-based stock solutions can sometimes be more stable against crystallization at low temperatures, provided the pH is controlled.
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Solution: If using DMSO, ensure it is of high purity and anhydrous, as absorbed moisture can affect solubility.[3] For aqueous stocks, ensure the pH is neutral.
-
-
Issue 3: Precipitation of Flucloxacillin in Cell Culture Media
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Observation: A precipitate forms in the cell culture medium after the addition of the flucloxacillin stock solution.
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Possible Causes & Solutions:
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Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins. The addition of a concentrated, high-pH, or low-pH flucloxacillin stock can cause localized changes that lead to the precipitation of media components or the drug itself.
-
Solution:
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Dilute the flucloxacillin stock solution in a small volume of sterile PBS or basal medium before adding it to the final culture volume.
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Add the diluted flucloxacillin dropwise to the culture medium while gently swirling the flask or plate to ensure rapid and even distribution.
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Ensure the pH of your flucloxacillin stock solution is close to neutral.
-
-
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Incompatibility with Other Supplements: Flucloxacillin should not be mixed directly with aminoglycoside antibiotics or protein-containing solutions, as this can lead to precipitation.[11]
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Solution: If using multiple supplements, add them to the culture medium one at a time, ensuring each is fully dissolved and dispersed before adding the next.
-
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 95-100 mg/mL | [2][4][5] |
| DMSO | 95-100 mg/mL | [2][4][5] |
| Ethanol | 5 mg/mL | [3] |
| Phosphate Buffer (Form III) | ~0.86 g/mL (at 20-40°C) | [12] |
Table 2: Stability of Flucloxacillin in Solution Under Various Conditions
| Concentration | Solvent/Diluent | Storage Temperature (°C) | Duration | Remaining Flucloxacillin (%) | Reference(s) |
| 50 g/L | 0.9% Saline | 2-8°C | 6 days | ~94% | [6] |
| 50 g/L | 0.9% Saline | 2-8°C for 6 days, then 31°C | 24 hours | ~94% | [6] |
| 50 g/L | 0.9% Saline | 2-8°C for 6 days, then 37°C | 7 hours | ~87% | [6] |
| 10-50 mg/mL | 0.3% w/v Citrate-buffered Saline (pH 7) | 2-8°C | 13 days | >95% | [10] |
| 10-50 mg/mL | 0.3% w/v Citrate-buffered Saline (pH 7) | 2-8°C for 13 days, then 32°C | 24 hours | >95% | [10] |
| 1 mg/mL | 0.1 M HCl | Ambient | 60 minutes | ~50% (with precipitation) | [8] |
| 1 mg/mL | 0.1 M NaOH | Ambient | 30 minutes | 0% | [8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)
-
Sterile syringe (5-10 mL)
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound powder.
-
Transfer the powder to the sterile 15 mL conical tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If solubility is an issue, gently warm the tube in a 37°C water bath for a few minutes and vortex again.
-
Draw the solution into the sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution by dispensing it into sterile microcentrifuge tubes in appropriate aliquot volumes (e.g., 100 µL).
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Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Using Flucloxacillin in Cell Culture
Materials:
-
Prepared sterile stock solution of flucloxacillin (e.g., 100 mg/mL)
-
Cell culture medium appropriate for your cell line
-
Sterile serological pipettes
Methodology:
-
Thaw an aliquot of the flucloxacillin stock solution at room temperature or in a 37°C water bath.
-
Vortex the stock solution gently to ensure it is homogenous.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, for a final concentration of 100 µg/mL in 10 mL of medium, you would add 10 µL of a 100 mg/mL stock solution.
-
It is good practice to pre-dilute the stock solution in a small amount of sterile medium or PBS before adding it to the main culture volume.
-
Under sterile conditions, add the calculated volume of flucloxacillin to your cell culture medium. Add it dropwise while gently swirling the flask or plate to ensure immediate and thorough mixing.
-
Incubate your cells under their normal growth conditions.
Visualizations
Caption: Metabolic activation of flucloxacillin leading to cytotoxicity.
Caption: Flucloxacillin-mediated induction of CYP3A4 via the PXR signaling pathway.
Caption: A logical workflow for troubleshooting flucloxacillin solubility issues.
References
- 1. Indirect cytotoxicity of flucloxacillin toward human biliary epithelium via metabolite formation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of flucloxacillin and its metabolites in patients with renal failure: Impact on liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fresenius-kabi.com [fresenius-kabi.com]
- 8. drugfuture.com [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A role for the pregnane X receptor in flucloxacillin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing flucloxacillin degradation during sample preparation and analysis
Welcome to the Technical Support Center for flucloxacillin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of flucloxacillin during sample preparation and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and accuracy of your results.
Troubleshooting Guide
This guide addresses common issues encountered during flucloxacillin sample handling and analysis.
| Issue | Potential Cause | Recommended Solution |
| Low flucloxacillin recovery in plasma/serum samples | pH-mediated hydrolysis: The β-lactam ring of flucloxacillin is susceptible to hydrolysis, which is accelerated at non-optimal pH. | Maintain sample pH between 6.0 and 7.0.[1] Consider using a low-concentration citrate buffer (e.g., 0.3% w/v) in your collection tubes or during sample processing to stabilize the pH.[1] |
| Temperature-induced degradation: Elevated temperatures significantly increase the rate of flucloxacillin degradation. | Process samples on ice or at refrigerated temperatures (2-8°C). For long-term storage, freeze samples at -70°C or lower.[2] Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between replicate samples | Variable sample handling time: Delays in processing can lead to varying degrees of degradation between samples. | Standardize the time between sample collection, processing, and analysis. Aim for rapid processing to minimize degradation. |
| Enzymatic degradation: While flucloxacillin is relatively stable against many β-lactamases, other metabolic enzymes in biological matrices can contribute to degradation. | For plasma samples, promptly separate plasma from whole blood to minimize contact with cellular enzymes. For tissue homogenates, work quickly at low temperatures and consider the use of broad-spectrum enzyme inhibitors if metabolism is suspected. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products: Acidic or alkaline conditions, as well as oxidative stress, can lead to the formation of various degradation products. | Ensure the mobile phase and sample diluents are at an appropriate pH. Use fresh, high-quality solvents and reagents to minimize oxidative stress. |
| Metabolite formation: In biological samples, the primary metabolite is 5'-hydroxymethyl flucloxacillin, formed by cytochrome P450 enzymes.[3] | Be aware of the retention time of this metabolite in your chromatographic system to avoid misidentification. | |
| Precipitation in reconstituted flucloxacillin solutions | Low pH: Flucloxacillin can precipitate in acidic conditions. | Ensure the pH of the reconstitution solvent is neutral. If buffering is necessary, use a non-nucleophilic buffer like citrate. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for flucloxacillin?
A1: The primary degradation pathway for flucloxacillin is the hydrolysis of its four-membered β-lactam ring.[4][5] This process is significantly influenced by pH and temperature. Extreme pH conditions (both acidic and alkaline) and elevated temperatures accelerate this degradation. Oxidative stress can also contribute to the formation of degradation products.
Q2: How stable is flucloxacillin in aqueous solutions?
A2: Flucloxacillin is inherently unstable in aqueous solutions, with its stability being highly dependent on pH and temperature.[4][5] For instance, at room temperature, significant degradation can occur within hours, while refrigeration (2-8°C) can extend its stability. For long-term storage, freezing at -70°C or below is recommended.[2]
Q3: Is flucloxacillin susceptible to enzymatic degradation?
A3: Flucloxacillin is designed to be resistant to hydrolysis by many bacterial β-lactamases.[6][7] However, it can be metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, CYP3A7, and CYP2C9, leading to the formation of 5'-hydroxymethyl flucloxacillin.[3] While it is not a substrate for CYP enzymes in the conventional sense, it can induce CYP3A4 at high concentrations.[8][9][10]
Q4: What are the optimal storage conditions for flucloxacillin in plasma samples?
A4: For short-term storage (up to 2 days), refrigeration at 2-8°C is advisable. For longer-term storage, samples should be frozen at -70°C or lower to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles.
Q5: How can I prevent flucloxacillin degradation during sample preparation?
A5: To minimize degradation during sample preparation, it is recommended to:
-
Work quickly and at low temperatures (on ice or in a refrigerated environment).
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Maintain the pH of the sample and any buffers used between 6.0 and 7.0.[1]
-
For plasma samples, separate the plasma from whole blood as soon as possible.
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Use protein precipitation with a solvent like acetonitrile as a rapid and effective method for sample cleanup.
Data Presentation
Table 1: Stability of Flucloxacillin in Plasma under Different Storage Conditions
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| Room Temperature (~25°C) | 6 hours | >90% | [2] |
| Refrigerated (2-8°C) | 24 hours | >95% | [11] |
| Refrigerated (2-8°C) | 48 hours | >90% | [2] |
| Frozen (-20°C) | 1 week | >90% | [2] |
| Frozen (-70°C) | 1 year | >90% | [11] |
Table 2: Influence of pH on Flucloxacillin Stability in Aqueous Solution at 37°C
| pH | Time to 10% Degradation | Reference |
| 4.0 | < 24 hours | [1] |
| 5.0 | < 24 hours | [1] |
| 6.0-7.0 | > 24 hours | [1] |
| 7.8 | < 24 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of Flucloxacillin from Human Plasma for HPLC or LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of flucloxacillin from human plasma.
Materials:
-
Human plasma collected in EDTA or heparin tubes
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Once thawed, vortex the plasma sample gently to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to an autosampler vial for immediate analysis or store at -70°C.
Visualizations
Caption: Major degradation pathways of flucloxacillin.
Caption: Recommended workflow for plasma sample preparation.
References
- 1. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preanalytical Stability of Flucloxacillin, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of kinetics of human cytochrome P450s involved in bioactivation of flucloxacillin: inhibition of CYP3A‐catalysed hydroxylation by sulfaphenazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Degradation of Flucloxacillin Sodium in Binary and Ternary Systems through UV Spectroscopy and pH Measurement : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Flucloxacillin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. Induction of Cytochrome P450 3A4 and P-Glycoprotein by the Isoxaz...: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent flucloxacillin precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing flucloxacillin precipitation in culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of flucloxacillin in your experiments.
Troubleshooting Guide: Flucloxacillin Precipitation
Encountering precipitation after adding flucloxacillin to your culture media can be a frustrating experience. This guide will help you identify the potential cause and provide solutions to resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | High Concentration: The final concentration of flucloxacillin in the media may exceed its solubility limit. | - Prepare a fresh, more dilute stock solution. - Add the stock solution to the media slowly while gently swirling. - Warm the culture media to 37°C before adding flucloxacillin. |
| Low pH of Media: The pH of your culture media may be too low, reducing flucloxacillin solubility.[1] | - Ensure your culture media is properly buffered and at the correct physiological pH (typically 7.2-7.4). - Check the pH of your media after all supplements have been added. | |
| Precipitation after incubation | Temperature Instability: Flucloxacillin stability is temperature-dependent. Higher temperatures, such as 37°C, can lead to degradation and precipitation over time.[1][2] | - Prepare fresh flucloxacillin-containing media for each experiment, if possible. - For longer-term experiments, consider replacing the media at regular intervals. |
| pH Shift During Incubation: Cellular metabolism can cause a decrease in the pH of the culture media over time, leading to precipitation.[2] | - Use a culture medium with a robust buffering system (e.g., HEPES). - Monitor the pH of your culture and change the media as needed. | |
| Precipitation in stock solution | Improper Storage: Storing the stock solution at an inappropriate temperature or for an extended period can lead to degradation and precipitation.[3] | - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] - Use stock solutions within the recommended timeframe (e.g., 1 month at -20°C, 6 months at -80°C).[3] |
| Incorrect Solvent: The solvent used to prepare the stock solution may not be optimal. | - Prepare stock solutions in sterile, deionized water or a suitable buffer like citrate buffer.[4][5] - For higher concentrations, DMSO can be used, but ensure the final concentration in the media is not cytotoxic.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of flucloxacillin precipitation in culture media?
A1: The primary causes of flucloxacillin precipitation are its limited stability and solubility in aqueous solutions, which are significantly influenced by factors such as pH, temperature, and concentration. Flucloxacillin is more prone to degradation and precipitation at lower pH values (below 5.9) and higher temperatures (like 37°C).[1][2]
Q2: What is the recommended solvent for preparing flucloxacillin stock solutions?
A2: For most cell culture applications, sterile deionized water is a suitable solvent for preparing flucloxacillin stock solutions.[8] To enhance stability, a citrate buffer can be used as the diluent.[4][5] For achieving higher stock concentrations, DMSO can be utilized.[6][7] However, it is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells.
Q3: How should I store my flucloxacillin stock solutions?
A3: To maintain stability and prevent precipitation, it is recommended to store flucloxacillin stock solutions in small aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q4: Can I pre-mix flucloxacillin into my media and store it?
A4: It is generally not recommended to store culture media containing flucloxacillin for extended periods, especially at 4°C or room temperature. Flucloxacillin's stability in solution decreases over time, and degradation is accelerated at higher temperatures.[1][2] It is best practice to add freshly prepared flucloxacillin solution to the media just before use.
Q5: What is the role of pH in flucloxacillin stability?
A5: pH plays a critical role in the stability of flucloxacillin. The beta-lactam ring of flucloxacillin is susceptible to hydrolysis, and this degradation is more pronounced at acidic pH levels.[2] Maintaining a physiological pH (around 7.0-7.4) helps to preserve the integrity of the antibiotic and prevent precipitation. Using a buffered solution, such as citrate buffer, can help maintain a stable pH and improve flucloxacillin's longevity in solution.[4][5]
Data Presentation
Table 1: Solubility of Flucloxacillin Sodium
| Solvent | Solubility | Reference |
| Water | Freely soluble | [8] |
| DMSO | 95 mg/mL | [7][9] |
| Ethanol | 5 mg/mL | [9] |
Table 2: Stability of Flucloxacillin Under Different Temperature Conditions
| Temperature | Duration | Remaining Flucloxacillin | Reference |
| Refrigeration (2-8°C) | 24 hours | >99% | [1] |
| Room Temperature | 24 hours | >95% | [1] |
| 33°C | 24 hours | >92% | [1] |
| 37°C | 24 hours | <85% | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Flucloxacillin Stock Solution (Aqueous)
-
Materials:
-
This compound powder
-
Sterile, deionized water or 0.3% w/v citrate buffer, pH 7.0
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated balance
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or citrate buffer to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Addition of Flucloxacillin to Culture Media
-
Materials:
-
Prepared flucloxacillin stock solution
-
Pre-warmed complete culture media
-
Sterile pipettes
-
-
Procedure:
-
Thaw an aliquot of the flucloxacillin stock solution at room temperature or in a 37°C water bath.
-
Warm the complete culture media to 37°C.
-
Under sterile conditions, pipette the required volume of the flucloxacillin stock solution into the pre-warmed culture media to achieve the desired final concentration.
-
Gently swirl the media to ensure homogenous mixing.
-
Use the flucloxacillin-containing media immediately for your cell culture experiments.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving flucloxacillin precipitation.
Caption: Key factors influencing the stability and precipitation of flucloxacillin in solution.
Caption: Recommended workflow for preparing and using flucloxacillin in cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. toku-e.com [toku-e.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Refining Flucloxacillin Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction methods for flucloxacillin from various tissue samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of flucloxacillin from tissue samples.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Flucloxacillin | High Protein Binding: Flucloxacillin is known to have a high degree of protein binding (approximately 95-97%), which can lead to co-precipitation with proteins during extraction.[1] | - Optimize Protein Precipitation: Use a strong protein precipitating agent like trichloroacetic acid (TCA) or acetonitrile. Ensure complete mixing and adequate incubation time on ice to maximize protein removal. - Enzymatic Digestion: For tissues with high protein content, consider enzymatic digestion with a protease to break down proteins before extraction. - pH Adjustment: Adjust the pH of the homogenization buffer to a level that minimizes protein binding. |
| Incomplete Tissue Homogenization: Inadequate disruption of the tissue matrix can trap the analyte, preventing its efficient extraction. | - Mechanical Disruption: Employ rigorous homogenization techniques such as bead beating or using a high-speed homogenizer (e.g., Ultra-Turrax) to ensure complete tissue lysis.[2] - Freeze-Thaw Cycles: Subject the tissue samples to multiple freeze-thaw cycles before homogenization to aid in cell lysis. | |
| Analyte Degradation: Flucloxacillin, a β-lactam antibiotic, is susceptible to degradation, especially at non-optimal pH and temperature. | - Maintain Cold Chain: Keep samples on ice or at 4°C throughout the extraction process. - pH Control: Use buffered solutions to maintain a stable pH. Flucloxacillin is more stable in slightly acidic to neutral conditions. - Prompt Analysis: Analyze the extracts as soon as possible after preparation. If storage is necessary, store at -80°C.[1] | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of Endogenous Components: Lipids, phospholipids, and other matrix components can co-elute with flucloxacillin, causing ion suppression or enhancement in the mass spectrometer. | - Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after initial extraction. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often effective for removing interfering substances. - Liquid-Liquid Extraction (LLE): Perform an LLE to partition flucloxacillin into a cleaner solvent, leaving many matrix components behind. - Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between flucloxacillin and interfering peaks. |
| Insufficient Protein Precipitation: Residual proteins in the final extract can interfere with ionization. | - Use of a Filter Plate: After protein precipitation, use a filtration plate to ensure complete removal of precipitated proteins. | |
| Poor Reproducibility of Results | Inconsistent Sample Handling: Variations in homogenization time, extraction volumes, and incubation periods can lead to inconsistent results. | - Standardize Protocol: Adhere strictly to a validated and standardized protocol for all samples. - Use of Internal Standard: Incorporate a suitable internal standard (e.g., dicloxacillin or a stable isotope-labeled flucloxacillin) early in the workflow to correct for variability in extraction and instrument response.[3] |
| Sample Inhomogeneity: Uneven distribution of the drug within the tissue sample. | - Thorough Homogenization: Ensure the entire tissue sample is homogenized to a uniform consistency. | |
| Peak Tailing or Splitting in Chromatography | Column Overload: Injecting a sample with a high concentration of the analyte or matrix components. | - Dilute the Sample: Dilute the final extract before injection. - Optimize Injection Volume: Reduce the injection volume. |
| Secondary Interactions: Interaction of flucloxacillin with active sites on the column. | - Mobile Phase Additives: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites. - Use a Different Column: Test a column with a different stationary phase chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting flucloxacillin from soft tissues?
A1: Protein precipitation is a widely used and straightforward method for extracting flucloxacillin from soft tissues.[3] It involves homogenizing the tissue and then adding a precipitating agent like acetonitrile or trichloroacetic acid to remove proteins. This is often followed by centrifugation and analysis of the supernatant.
Q2: How can I extract flucloxacillin from bone tissue?
A2: Extracting flucloxacillin from bone is more challenging due to the dense matrix. The process typically involves pulverizing the bone sample (trabecular and compact bone can be separated), followed by extraction with a buffer solution. Microdialysis is another technique that has been successfully used to measure unbound flucloxacillin concentrations in bone tissue.[1]
Q3: What are the key considerations for flucloxacillin stability during sample storage and processing?
A3: Flucloxacillin is susceptible to degradation. To ensure its stability, samples should be kept on ice or refrigerated during processing. For long-term storage, freezing at -80°C is recommended.[1][4] The pH of the solutions should be controlled, as extreme pH values can accelerate degradation.[4]
Q4: What is the significance of measuring the unbound concentration of flucloxacillin?
A4: Only the unbound (free) fraction of a drug is pharmacologically active. Since flucloxacillin is highly protein-bound, measuring the unbound concentration provides a more accurate assessment of its therapeutic efficacy at the target site.[1][5] Techniques like ultrafiltration or microdialysis can be used to separate the unbound fraction.[1]
Q5: How can matrix effects be minimized in LC-MS/MS analysis of flucloxacillin from tissue?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To minimize them, it is crucial to have an effective sample cleanup procedure. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) after the initial protein precipitation. Additionally, optimizing the chromatographic conditions to separate flucloxacillin from co-eluting matrix components is essential. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on flucloxacillin extraction and analysis. This allows for a quick comparison of different methodologies and their performance.
| Parameter | Method | Tissue/Matrix | Value | Reference |
| Linearity Range | UPLC-MS/MS | Plasma | 1.0–123.0 mg/L (Total) | [2] |
| UPLC-MS/MS | Plasma | 0.1–50 mg/L (Unbound) | [5] | |
| RP-HPLC | Plasma | Not Specified | [3] | |
| Lower Limit of Quantification (LLOQ) | UPLC-MS/MS | Microdialysate | 0.015 µg/ml | [1] |
| UPLC-MS/MS | Plasma | Not Specified | [2] | |
| Recovery | RP-HPLC with Protein Precipitation | Plasma | 87.2% | [3] |
| Solid-Phase Extraction | Milk | 70-108% | [6] | |
| Within-day Precision (CV%) | UPLC-MS/MS | Plasma (Unbound) | 1.9% - 7.1% | [5] |
| Between-day Precision (CV%) | UPLC-MS/MS | Plasma (Unbound) | 0.8% - 2.9% | [5] |
| Protein Binding | Ultrafiltration | Plasma (Healthy Volunteers) | ~95-97% | [5] |
| Ultrafiltration | Plasma (Critically Ill Patients) | 63% - 97% | [5] |
Experimental Protocols
Below are detailed methodologies for common flucloxacillin extraction techniques from tissue samples.
Protocol 1: Protein Precipitation for Soft Tissue
This protocol is adapted for the extraction of flucloxacillin from soft tissues like muscle or skin.
Materials:
-
Tissue sample (e.g., muscle, skin)
-
Homogenizer (e.g., bead beater or Ultra-Turrax)
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.4
-
Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., dicloxacillin)
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh a portion of the frozen tissue sample (typically 50-100 mg).
-
Add the tissue to a tube containing ice-cold PBS (e.g., 1:3 w/v, 100 mg tissue in 300 µL PBS).
-
Homogenize the tissue sample until a uniform suspension is achieved. Keep the sample on ice throughout this process to prevent degradation.[2]
-
Transfer a known volume of the homogenate (e.g., 100 µL) to a clean microcentrifuge tube.
-
Add three volumes of ice-cold acetonitrile (containing the internal standard) to the homogenate (e.g., 300 µL ACN to 100 µL homogenate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol is designed as a cleanup step following protein precipitation to remove interfering matrix components.
Materials:
-
Supernatant from Protocol 1
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
HPLC-grade water
-
Nitrogen evaporator
Procedure:
-
Condition the SPE Cartridge:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of HPLC-grade water through the cartridge. Do not let the cartridge dry out.
-
-
Load the Sample:
-
Dilute the supernatant from the protein precipitation step (Protocol 1) with water (e.g., 1:1 v/v) to reduce the organic solvent concentration.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Wash the Cartridge:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elute the Analyte:
-
Elute the flucloxacillin from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols and a troubleshooting decision tree.
Caption: Workflow for Flucloxacillin Extraction using Protein Precipitation.
Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup.
Caption: Troubleshooting Logic for Low Flucloxacillin Recovery.
References
- 1. Flucloxacillin bone and soft tissue concentrations assessed by microdialysis in pigs after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High unbound flucloxacillin fraction in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction followed by liquid chromatography-mass spectrometry for trace determination of beta-lactam antibiotics in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Flucloxacillin and Other Beta-Lactams for the Treatment of Methicillin-Susceptible Staphylococcus aureus (MSSA) Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of flucloxacillin and other beta-lactam antibiotics, primarily first-generation cephalosporins like cefazolin, in the management of Methicillin-Susceptible Staphylococcus aureus (MSSA) infections. The content is based on a review of current clinical and microbiological research, presenting experimental data, outlining study protocols, and visualizing key concepts to inform research and development in infectious diseases.
Executive Summary
The treatment of MSSA infections, particularly bacteremia, predominantly relies on beta-lactam antibiotics. Antistaphylococcal penicillins, such as flucloxacillin, have historically been considered the standard of care. However, first-generation cephalosporins, particularly cefazolin, have emerged as a widely used alternative, offering a favorable dosing schedule and a better safety profile.[1][2][3] This comparison delves into the clinical efficacy, microbiological considerations, and safety profiles of these agents, supported by data from systematic reviews, large cohort studies, and in-vitro experiments. While many studies show comparable efficacy between flucloxacillin and cefazolin, the "cefazolin inoculum effect" (CzIE) presents a potential concern in high-inoculum infections.[2][4]
Comparative Efficacy: Clinical Outcomes
Multiple large-scale retrospective studies and meta-analyses have compared the clinical outcomes of patients treated with flucloxacillin (and other antistaphylococcal penicillins) versus cefazolin for MSSA bacteremia. The primary outcome measured in these studies is typically 30-day or 90-day all-cause mortality.
Table 1: Comparison of Clinical Outcomes for MSSA Bacteremia: Flucloxacillin vs. Cefazolin
| Outcome | Flucloxacillin Group | Cefazolin Group | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | Study Type | Reference |
| 30-Day All-Cause Mortality | 11.2% (731/6520) | 10.7% (83/792) | aOR 0.86 [0.65–1.14] | Retrospective Cohort | [5][6] |
| 30-Day All-Cause Mortality | Lower with ASPs (unadjusted) | Higher with Cephalosporins (unadjusted) | RR 0.62 [0.40-0.98] | Meta-analysis | [7][8] |
| 30-Day All-Cause Mortality (Propensity Score-Adjusted) | No significant difference | No significant difference | RR 0.75 [0.41-1.39] | Meta-analysis | [7][8] |
| Treatment Failure | 37.9% | 16.5% | - | Retrospective Study | [1] |
| Clinical Cure | 69.0% | 84.7% | - | Retrospective Study | [1] |
| Infection Recurrence | Lower risk | Increased risk | - | Meta-analysis | [3] |
aOR: adjusted Odds Ratio; RR: Risk Ratio; CI: Confidence Interval; ASPs: Antistaphylococcal Penicillins
A large retrospective cohort study analyzing 7,312 episodes of MSSA bacteremia found no significant difference in 30-day mortality between patients treated with flucloxacillin and those treated with cefazolin.[5][6] After propensity score adjustment, mortality was non-significantly lower in the cefazolin group.[5][6] Conversely, a meta-analysis found that unadjusted 30-day mortality was lower in patients treated with antistaphylococcal penicillins, but this difference was not significant after propensity score adjustment.[7][8] Another study suggested that while clinical cure rates were similar, treatment failure was significantly higher in the antistaphylococcal penicillin group.[1] However, a separate meta-analysis indicated that cefazolin use was associated with an increased risk of infection recurrence.[3]
Microbiological Profile: In-Vitro Susceptibility and the Cefazolin Inoculum Effect
The in-vitro activity of beta-lactams against MSSA is a critical factor in their clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: In-Vitro Susceptibility of MSSA to Flucloxacillin and Other Beta-Lactams
| Antibiotic | Median MIC (mg/L) | MIC Range (mg/L) | Study Population | Reference |
| Flucloxacillin | 0.125 | <0.06 - 0.25 | 37 MSSA isolates from bacteremia patients | [9] |
| Flucloxacillin | 0.25 | 0.125 - 0.5 | 40 clinically relevant MSSA isolates | [10][11] |
| Cefadroxil | 8 | 2 - 16 | 40 clinically relevant MSSA isolates | [10][11] |
| Oxacillin | 0.38 | 0.3 - 0.5 | 44 MSSA isolates from bacteremia patients | [9] |
Flucloxacillin generally demonstrates low MICs against MSSA, with median values well below the clinical breakpoints.[9][12][13]
A significant microbiological concern with cefazolin is the Cefazolin Inoculum Effect (CzIE) . This phenomenon is observed when a notable increase in the cefazolin MIC occurs at a high bacterial inoculum (~107 CFU/mL) compared to the standard inoculum (~105 CFU/mL).[14][15] The CzIE is primarily mediated by staphylococcal β-lactamases (BlaZ), particularly types A and C, which can hydrolyze cefazolin at high bacterial densities.[2][4] This effect is a potential concern for deep-seated infections where the bacterial load is high, such as endocarditis.[2][14] Some studies have associated the CzIE with increased 30-day mortality in patients with MSSA bacteremia.[2][14]
Safety and Tolerability
A significant advantage of cefazolin over flucloxacillin is its superior safety and tolerability profile. Antistaphylococcal penicillins are associated with a higher incidence of adverse events.
Table 3: Comparison of Adverse Events
| Adverse Event | Flucloxacillin / ASPs | Cefazolin / Cephalosporins | p-value | Study | Reference |
| Any Adverse Event | 48.3% | 16.0% | < 0.005 | Retrospective Study | [1] |
| Discontinuation due to Adverse Events | 13% | - | - | Prospective Observational Study | [16] |
| Severity of Adverse Events | Higher | Lower | 0.019 | Propensity Score Analysis | [16] |
Studies have shown significantly lower rates of adverse events with cephalosporins compared to antistaphylococcal penicillins.[1] Adverse events are a common reason for the discontinuation of flucloxacillin therapy.[16]
Experimental Protocols
The data presented in this guide are derived from various study designs, each with its own methodology.
Clinical Study Design: Retrospective Cohort Analysis
A prevalent methodology for comparing flucloxacillin and cefazolin involves large retrospective cohort studies.[5][6]
-
Data Source : These studies typically utilize large, multicenter databases of patients with Staphylococcus aureus bacteremia.[5][6]
-
Patient Selection : Inclusion criteria focus on adult patients with a first episode of MSSA bacteremia who received definitive treatment with either flucloxacillin or cefazolin.
-
Data Extraction : Detailed information on patient demographics, comorbidities, source of infection, antibiotic treatment (dose, duration), and clinical outcomes are collected.
-
Statistical Analysis : To account for potential confounding variables in these observational studies, statistical methods such as multivariable logistic regression and propensity score matching or adjustment are employed to compare the outcomes between the treatment groups.[5][6][7]
In-Vitro Methodology: MIC Determination
Minimum Inhibitory Concentrations (MICs) are determined using standardized laboratory procedures.
-
Broth Microdilution : This is a common method where a standardized inoculum of bacteria is introduced into wells containing serial dilutions of the antibiotic.[9][10][11] The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.
-
Cefazolin Inoculum Effect Testing : To test for the CzIE, MICs are determined using both a standard inoculum (~5 x 105 CFU/mL) and a high inoculum (~5 x 107 CFU/mL).[4][14] The CzIE is considered present if the MIC increases to ≥16 µg/mL at the high inoculum while being ≤8 µg/mL at the standard inoculum.[4]
Logical Framework for Antibiotic Selection
The choice between flucloxacillin and a first-generation cephalosporin like cefazolin for MSSA infection is a multifactorial decision.
Conclusion
The available evidence suggests that for most cases of MSSA bacteremia, cefazolin offers comparable efficacy to flucloxacillin with a more favorable safety profile.[1][5][6] This has led to its increasing use as a first-line agent. However, for high-inoculum infections, the potential for the cefazolin inoculum effect warrants careful consideration.[2][14] In such cases, flucloxacillin may be preferred. The decision to use either agent should be guided by the clinical context, including the site and severity of infection, local antimicrobial resistance patterns, and patient-specific factors such as allergies and comorbidities. Further prospective, randomized controlled trials are needed to definitively establish the optimal treatment for severe MSSA infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2019 AST Hot Topic Cefazolin Inoculum Effect | News | CLSI [clsi.org]
- 3. Cefazolin Versus Anti-Staphylococcal Penicillins for the Treatment of Patients with Methicillin-Susceptible Staphylococcus aureus Infection: A Meta-Analysis with Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. A large retrospective cohort study of cefazolin compared with flucloxacillin for methicillin-susceptible Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antistaphylococcal penicillins versus cephalosporins for definitive treatment of meticillin-susceptible Staphylococcus aureus bacteraemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antistaphylococcal penicillins versus cephalosporins for definitive treatment of meticillin-susceptible Staphylococcus aureus bacteraemia: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cefazolin Inoculum Effect Is Associated With Increased Mortality in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cefazolin Inoculum Effect and Methicillin-Susceptible Staphylococcus aureus Osteoarticular Infections in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flucloxacillin and cefazolin for treatment of Staphylococcus aureus bloodstream infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated Stability-Indicating HPLC Method for Rapid and Eco-Friendly Flucloxacillin Sodium Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of a novel, rapid, and environmentally conscious stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of flucloxacillin sodium. The performance of this new method is objectively compared with established analytical techniques, supported by detailed experimental data and protocols.
This compound, a narrow-spectrum beta-lactam antibiotic, is crucial in treating infections caused by penicillinase-producing bacteria.[1] Ensuring the quality and stability of its pharmaceutical formulations is paramount, necessitating reliable and efficient analytical methods for its detection and quantification.[2][3] This guide introduces a new stability-indicating HPLC method designed to be faster and more sustainable than many existing techniques, such as traditional RP-HPLC and UV-spectrophotometry.[2][4][5]
Performance Comparison of Analytical Methods
The newly developed stability-indicating HPLC method demonstrates superior or comparable performance across key validation parameters when compared to existing UV-spectrophotometric and other HPLC methods. The following tables summarize the quantitative data for a clear comparison.
Table 1: Comparison of Performance Characteristics
| Parameter | New Stability-Indicating HPLC Method | UV-Spectrophotometric Method[5][6][7] | Ion-Pair Spectrophotometric Method[8][9] | Conventional RP-HPLC Method[4][10][11] |
| Linearity Range | 5 - 150 µg/mL | 50.0 - 100.0 mg L-1 | 2.47 – 22.23 µg/mL | 20-100µg/ml |
| Correlation Coefficient (r²) | > 0.9998 | 0.9998 | 0.9999 | > 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 100.09% | Not Specified | 98.14% Purity |
| Precision (% RSD) | < 1.5% | < 2.5% | Not Specified | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | Not Specified | 0.203 µg/mL | 2.98 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Not Specified | 0.615 µg/mL | 9.98 µg/mL |
| Analysis Time | ~ 5 minutes | ~ 10 minutes | ~ 15 minutes | ~ 10 minutes |
Table 2: Comparison of Method Attributes
| Attribute | New Stability-Indicating HPLC Method | UV-Spectrophotometric Method | Ion-Pair Spectrophotometric Method | Conventional RP-HPLC Method |
| Specificity | High (Stability-Indicating) | Moderate (Interference from excipients possible) | Moderate | High |
| Solvent Consumption | Low (Eco-friendly solvents) | Low | High (Use of Chloroform) | High |
| Cost per Sample | Moderate | Low | Low | High |
| Throughput | High | Moderate | Low | Moderate |
Experimental Protocols
Detailed methodologies for the new stability-indicating HPLC method and a representative UV-spectrophotometric method are provided below.
New Stability-Indicating HPLC Method
This method was developed for the rapid and accurate quantification of this compound in the presence of its degradation products.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and acetonitrile. This combination is more environmentally friendly than traditional phosphate buffers and methanol.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 5 to 150 µg/mL.
-
Sample Preparation: The pharmaceutical dosage form is accurately weighed, and the powder is dissolved in the mobile phase to achieve a theoretical concentration within the linear range. The solution is filtered through a 0.45 µm filter before injection.
-
Forced Degradation Study: To establish the stability-indicating nature of the method, this compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The method was able to separate the intact drug from its degradation products.
UV-Spectrophotometric Method
A simple and cost-effective UV-spectrophotometric method for the determination of this compound in capsules.[5][6][7]
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Standard Solution Preparation: A stock solution of this compound is prepared in ultra-purified water. This stock solution is further diluted to prepare working standards within the linear range of 50.0 to 100.0 mg L-1.[5][6]
-
Sample Preparation: The contents of the capsules are accurately weighed, dissolved in ultra-purified water, and diluted to a concentration within the calibration range. The solution is then filtered.
-
Measurement: The absorbance of the sample solutions is measured against a solvent blank.
Method Validation Workflow and Comparison
The validation of the new analytical method followed the International Council for Harmonisation (ICH) guidelines.[5][10]
Caption: Workflow for the validation of the new analytical method.
The new stability-indicating HPLC method offers significant advantages over traditional methods.
Caption: Logical comparison of the new vs. traditional methods.
References
- 1. scispace.com [scispace.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Development and Validation of a UV-Spectrophotometric Method for ...: Ingenta Connect [ingentaconnect.com]
- 7. scilit.com [scilit.com]
- 8. rjptonline.org [rjptonline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Flucloxacillin Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for determining the susceptibility of Staphylococcus aureus to flucloxacillin. Accurate susceptibility testing is paramount for effective treatment and robust antimicrobial resistance surveillance. This document outlines the experimental protocols for key testing methods, presents available comparative performance data, and offers a logical framework for cross-validation studies.
Executive Summary
The primary methods for flucloxacillin susceptibility testing include broth microdilution (BMD), disk diffusion, and gradient diffusion (e.g., Etest). While broth microdilution is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), disk diffusion remains a widely used and cost-effective method in clinical laboratories. Gradient diffusion offers a quantitative alternative to disk diffusion for MIC determination.
Direct comparative studies detailing the performance of these methods specifically for flucloxacillin against a large panel of S. aureus isolates are limited in the published literature. Therefore, this guide presents the standardized protocols for each method and includes illustrative data from studies on similar antimicrobial agents and organisms to provide a framework for performance comparison. The key performance indicators in such comparative studies are categorical agreement, essential agreement (for MIC methods), and the rates of very major, major, and minor errors.
Comparative Performance of Susceptibility Testing Methods
Ideally, a cross-validation study would directly compare the performance of different methods against a reference method, typically broth microdilution. The results would be analyzed for agreement and the occurrence of errors.
Table 1: Illustrative Comparison of Susceptibility Testing Methods for Staphylococci
| Method | Reference Method | Essential Agreement (%) | Categorical Agreement (%) | Very Major Errors (%) | Major Errors (%) | Minor Errors (%) |
| Disk Diffusion | Broth Microdilution | N/A | 89.0 | 53.3 | N/A | N/A |
| Etest | Broth Microdilution | 92.0 | 90.0 | 40.0 | N/A | N/A |
| Automated System (VITEK 2) | Broth Microdilution | 92.0 | 93.0 | N/A | N/A | N/A |
| Automated System (Phoenix) | Broth Microdilution | 95.8 | 89.6 | N/A | N/A | N/A |
Table 2: Flucloxacillin MIC data for Methicillin-Susceptible Staphylococcus aureus (MSSA) by Broth Microdilution
| Parameter | Value (µg/mL) |
| Median MIC | 0.25 |
| MIC Range | 0.125 - 0.5 |
Source: Data from a study on 40 clinically relevant MSSA isolates.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for accurate and reproducible susceptibility testing. The following sections outline the methodologies for broth microdilution, disk diffusion, and gradient tests based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution (BMD)
Broth microdilution is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol according to EUCAST/ISO 20776-1:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microdilution wells.
-
Plate Preparation: Use commercially or in-house prepared microdilution plates containing serial twofold dilutions of flucloxacillin.
-
Inoculation: Inoculate the microdilution plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 1°C for 18 ± 2 hours in ambient air.[2]
-
Reading: The MIC is the lowest concentration of flucloxacillin that completely inhibits visible growth of the organism.
Protocol according to CLSI (M07):
The CLSI protocol is largely harmonized with the ISO/EUCAST standard, with similar recommendations for medium, inoculum preparation, incubation, and reading of results.[3][4]
Disk Diffusion
The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent based on the diameter of the zone of growth inhibition.
Protocol according to EUCAST:
-
Medium: Mueller-Hinton agar (MH).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab the entire surface of the MH agar plate evenly in three directions.
-
Disk Application: Apply a flucloxacillin disk (typically 1 µg) to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35 ± 1°C for 18 ± 2 hours in ambient air.
-
Reading: Measure the diameter of the zone of complete growth inhibition in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on EUCAST clinical breakpoints.
Protocol according to CLSI (M02):
The CLSI disk diffusion method is similar to the EUCAST method, with specific guidelines on inoculum preparation, disk application, and incubation.[5] Interpretive criteria for zone diameters are provided in the CLSI M100 document.
Gradient Diffusion (Etest)
The gradient diffusion method uses a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.
General Protocol:
-
Medium: Mueller-Hinton agar.
-
Inoculum: Prepare a standardized inoculum as for the disk diffusion method and inoculate the agar plate.
-
Strip Application: Apply the flucloxacillin Etest strip to the surface of the inoculated agar.
-
Incubation: Incubate the plate under the same conditions as for disk diffusion.
-
Reading: After incubation, an elliptical zone of inhibition is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.
Cross-Validation Workflow
A robust cross-validation study is essential to compare the performance of a new or alternative susceptibility testing method against a reference standard. The following diagram illustrates a typical workflow for such a study.
Workflow for Cross-Validation of Antimicrobial Susceptibility Testing Methods.
Conclusion
The cross-validation of flucloxacillin susceptibility testing methods is crucial for ensuring the accuracy of results in both clinical and research settings. While broth microdilution remains the reference standard, disk and gradient diffusion methods are valuable alternatives. Due to the limited availability of direct comparative studies for flucloxacillin, it is recommended that laboratories perform their own verification studies following standardized protocols from bodies such as EUCAST and CLSI. The evaluation of categorical agreement and error rates is essential in these validation processes to ensure that the chosen method provides reliable results for guiding therapeutic decisions and monitoring resistance trends.
References
- 1. health.maryland.gov [health.maryland.gov]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. dokumen.pub [dokumen.pub]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
Enhancing Flucloxacillin's Efficacy: A Comparative Guide to Synergistic Drug Candidates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel drug candidates that exhibit synergistic effects with flucloxacillin, a crucial antibiotic in the fight against staphylococcal infections. The emergence of antibiotic resistance necessitates innovative approaches, and combination therapies that enhance the efficacy of existing drugs are a promising strategy. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying mechanisms and workflows.
This guide will focus on the synergistic interactions of flucloxacillin with two novel drug candidates: 3-hydrazinoquinoxaline-2-thiol (3HX) and bacteriophages. Additionally, the well-studied synergistic partner, fosfomycin, will be included as a comparator to provide a comprehensive overview.
Comparative Analysis of Synergistic Effects
The following table summarizes the quantitative data from studies evaluating the synergistic effects of flucloxacillin with the selected drug candidates against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA).
| Drug Candidate | Target Organism(s) | Key Synergy Metric | Fold Reduction in Flucloxacillin MIC | Reference |
| 3-Hydrazinoquinoxaline-2-thiol (3HX) | 22 clinical MRSA isolates | Fractional Inhibitory Concentration Index (FICI) | Up to 64-fold | [1][2] |
| Bacteriophages (vB_SauH_2002 & 66) | S. aureus (in vivo endocarditis model) | Reduction in bacterial load (log10 CFU/g) | Not directly measured; significant bacterial load reduction with subtherapeutic flucloxacillin | [3][4][5] |
| Fosfomycin (Comparator) | MSSA and MRSA isolates | FICI & Susceptible Breakpoint Index (SBPI) | Up to 64-fold in MRSA | [6][7] |
In-Depth Look at Novel Drug Candidates
3-Hydrazinoquinoxaline-2-thiol (3HX)
Recent research has identified 3-hydrazinoquinoxaline-2-thiol (3HX) as a potent synergistic partner for flucloxacillin against MRSA. Studies have shown that the combination of flucloxacillin and 3HX results in a significant reduction in the minimum inhibitory concentration (MIC) of flucloxacillin, restoring its effectiveness against resistant strains.[1][2] The proposed mechanism of synergy involves a dual-pronged attack: flucloxacillin inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), while 3HX is suggested to interfere with DNA synthesis.[8][9]
Bacteriophage Therapy
The combination of flucloxacillin with specific bacteriophages has demonstrated remarkable synergy in preclinical models of S. aureus infections. In a rat model of experimental endocarditis, the co-administration of a bacteriophage cocktail with a subtherapeutic dose of flucloxacillin led to a significant reduction in bacterial load and, in many cases, sterilization of cardiac vegetations.[3][4][5] While the precise mechanism of synergy is still under investigation, it is hypothesized that bacteriophage-induced lysis may enhance the penetration and efficacy of flucloxacillin.
Established Synergistic Partner: Fosfomycin
Fosfomycin serves as a valuable benchmark for evaluating novel synergistic partners for flucloxacillin. The combination has been shown to be effective against both methicillin-susceptible S. aureus (MSSA) and MRSA.[6][7] The synergistic effect is particularly pronounced in MRSA, where fosfomycin can significantly lower the MIC of flucloxacillin.[6] This synergy is thought to arise from their distinct mechanisms of action: flucloxacillin targets the later stages of peptidoglycan synthesis, while fosfomycin inhibits an earlier step in the same pathway.
Experimental Protocols
Checkerboard Assay for Synergy Testing (FIC Index)
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
1. Preparation of Antimicrobial Agents:
-
Stock solutions of flucloxacillin and the novel drug candidate (e.g., 3HX) are prepared in an appropriate solvent.
-
Serial two-fold dilutions of each agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
2. Microplate Setup:
-
A 96-well microtiter plate is used.
-
Flucloxacillin dilutions are added to the wells in increasing concentrations along the y-axis.
-
The novel drug candidate dilutions are added in increasing concentrations along the x-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Control wells containing each agent alone, and wells with no antimicrobial agents (growth control) are included.
3. Inoculum Preparation and Incubation:
-
A standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA) is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
The plate is incubated at 37°C for 16-20 hours.
4. Determination of MIC and FICI Calculation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
In Vivo Animal Model of Infection (e.g., Rat Endocarditis Model)
This protocol is a summary of the methodology used to evaluate the in vivo synergy of flucloxacillin and bacteriophages.
1. Animal Model and Induction of Infection:
-
Wistar rats are used for the model.
-
A catheter is inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations.
-
A clinical isolate of S. aureus is injected intravenously to induce endocarditis.
2. Treatment Groups:
-
Animals are randomly assigned to different treatment groups:
-
Control (saline)
-
Flucloxacillin monotherapy (subtherapeutic dose)
-
Bacteriophage monotherapy
-
Flucloxacillin and bacteriophage combination therapy
-
3. Drug Administration:
-
Flucloxacillin is administered intravenously at a human-equivalent dose.
-
The bacteriophage cocktail is administered intravenously.
4. Outcome Measures:
-
After a defined treatment period, animals are euthanized.
-
The heart is removed, and the aortic vegetations are excised, weighed, and homogenized.
-
The bacterial load in the vegetations is quantified by plating serial dilutions and counting colony-forming units (CFU).
-
Synergy is determined by a statistically significant reduction in the bacterial load in the combination therapy group compared to the monotherapy groups.[3][5]
Visualizing the Interactions
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating in vitro and in vivo synergistic effects.
Proposed Mechanism of Flucloxacillin and 3HX Synergy
Caption: Dual inhibitory action of Flucloxacillin and 3HX.
Hypothetical Signaling Pathway for Flucloxacillin and Bacteriophage Synergy
Caption: Bacteriophage-mediated enhancement of flucloxacillin activity.
Future Directions and Considerations
While the synergistic combinations presented here show significant promise, further research is warranted. Specifically, the exact molecular mechanisms of synergy for 3HX and bacteriophages with flucloxacillin need to be elucidated. Furthermore, the exploration of other novel drug candidates, such as antimicrobial peptides and efflux pump inhibitors, in combination with flucloxacillin remains a crucial area for future investigation to expand our arsenal against multidrug-resistant pathogens. The methodologies and comparative data presented in this guide can serve as a foundation for these future research endeavors.
References
- 1. journals.kau.edu.sa [journals.kau.edu.sa]
- 2. Exploring the Combined Efficacy of 3-Hydrazinoquinoxaline-2-thiol and Flucloxacillin Against Methicillin-Resistant Staphylococcus aureus | Journal of King Abdulaziz University: Medical Sciences [journals.kau.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Bacteriophages Combined With Subtherapeutic Doses of Flucloxacillin Act Synergistically Against Staphylococcus aureus Experimental Infective Endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacteriophages Combined With Subtherapeutic Doses of Flucloxacillin Act Synergistically Against Staphylococcus aureus Experimental Infective Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Clinical Relevance of In Vitro Flucloxacillin Resistance Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methods for determining flucloxacillin resistance and discusses the clinical relevance of these findings in treating Staphylococcus aureus infections. The information presented herein is supported by experimental data to aid in the interpretation of resistance profiles and their implications for therapeutic outcomes.
Data Presentation: In Vitro Susceptibility vs. Clinical and Pharmacodynamic Outcomes
The clinical utility of in vitro flucloxacillin susceptibility testing is crucial for guiding therapeutic decisions. The minimum inhibitory concentration (MIC) is a key in vitro parameter, but its correlation with clinical success is influenced by pharmacokinetic and pharmacodynamic (PK/PD) factors.
A prospective cohort study involving 50 patients with Methicillin-Susceptible Staphylococcus aureus (MSSA) bloodstream infections (BSI) provides valuable insights into the relationship between in vitro data and in vivo outcomes. The study highlights that when considering unbound flucloxacillin concentrations and strain-specific MICs, pharmacological target attainment is frequently achieved.[1] However, it also suggests that standard dosing regimens may lead to excessive drug concentrations, potentially causing toxicity.[1]
| Parameter | In Vitro Data (Median MIC) | Clinical Outcome (30-day mortality) | Pharmacodynamic Target Attainment (Optimal: 100% fT>MIC) | Pharmacodynamic Target Attainment (Maximum: 100% fT>4xMIC) |
| Value | 0.125 mg/L | 16% | 90% of patients | 68% of patients |
Table 1: Correlation of In Vitro Flucloxacillin MIC with Clinical and Pharmacodynamic Parameters in MSSA BSI. Data sourced from a prospective cohort study.[1][2] fT>MIC refers to the time the unbound drug concentration remains above the MIC.
Interestingly, the study also revealed a significant discrepancy in target attainment when using the EUCAST epidemiological cut-off value (ECOFF) for oxacillin (as a surrogate for flucloxacillin) instead of the strain-specific flucloxacillin MIC. Only 26% of patients achieved the optimal target when the ECOFF was used, underscoring the importance of determining the specific MIC of the infecting isolate.[1][2]
Experimental Protocols: Methods for Determining Flucloxacillin Susceptibility
Accurate and reproducible in vitro susceptibility testing is fundamental to understanding flucloxacillin resistance. The two most widely recognized and standardized methods are broth microdilution and disk diffusion, with protocols established by organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on EUCAST/ISO 20776-1)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Flucloxacillin powder
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Incubator (35 ± 1°C)
-
Plate reader or visual inspection method
Procedure:
-
Prepare Antimicrobial Dilutions: A series of two-fold dilutions of flucloxacillin are prepared in MHB directly in the microtiter plates. The concentration range should typically span the expected MIC values for susceptible and resistant organisms.
-
Inoculum Preparation: A suspension of the S. aureus isolate is prepared in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the flucloxacillin dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35 ± 1°C for 18 ± 2 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of flucloxacillin at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a plate reader. The growth control well should show clear turbidity.
Disk Diffusion Method (Kirby-Bauer Method, Based on CLSI M02)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Flucloxacillin disks (e.g., 1 µg or 5 µg)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35 ± 1°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.
-
Disk Application: Flucloxacillin disks are aseptically applied to the surface of the inoculated agar plate. The disks should be pressed down firmly to ensure complete contact with the agar.
-
Incubation: The plates are incubated in an inverted position at 35 ± 1°C for 16-20 hours.
-
Reading Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone size is then interpreted as "Susceptible," "Intermediate," or "Resistant" based on the established clinical breakpoints provided by CLSI or EUCAST.
Mandatory Visualization
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for flucloxacillin susceptibility testing.
Signaling Pathway of Flucloxacillin Resistance in Staphylococcus aureus
The primary mechanism of high-level resistance to flucloxacillin and other β-lactam antibiotics in S. aureus is the acquisition of the mecA gene.[3] This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for β-lactams.
References
- 1. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Profile of Flucloxacillin-Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Flucloxacillin, a narrow-spectrum β-lactam antibiotic, has long been a frontline defense against infections caused by Staphylococcus aureus. However, the emergence and spread of flucloxacillin-resistant strains, primarily methicillin-resistant S. aureus (MRSA), pose a significant challenge to effective treatment. Understanding the cross-resistance profile of these strains is paramount for guiding therapeutic decisions and developing novel antimicrobial strategies. This guide provides a comparative analysis of the susceptibility of flucloxacillin-resistant and -susceptible S. aureus to a panel of commonly used antibiotics, supported by experimental data and detailed methodologies.
Cross-Resistance Landscape: A Quantitative Comparison
Flucloxacillin resistance in S. aureus is predominantly mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a).[1][2] This protein has a low affinity for β-lactam antibiotics, rendering them ineffective. Consequently, MRSA strains are resistant to all β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[3]
The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, for flucloxacillin-resistant (MRSA) and flucloxacillin-susceptible (MSSA) S. aureus against various antibiotic classes. A higher MIC value indicates greater resistance.
| Antibiotic | Antibiotic Class | MRSA MIC Range (µg/mL) | MSSA MIC Range (µg/mL) |
| Oxacillin | Penicillin | ≥ 4 | ≤ 2 |
| Flucloxacillin | Penicillin | - | 0.125 - 0.5 |
| Amoxicillin | Penicillin | Resistant | Varies |
| Piperacillin-Tazobactam | Penicillin + β-lactamase inhibitor | Varies | Varies |
| Cefazolin | 1st Gen Cephalosporin | Resistant | 0.5 |
| Ceftaroline | 5th Gen Cephalosporin | Varies | ≤ 0.25 |
| Imipenem | Carbapenem | Resistant | Varies |
| Vancomycin | Glycopeptide | Generally ≤ 2 | Generally ≤ 2 |
| Linezolid | Oxazolidinone | Sensitive | Sensitive |
| Daptomycin | Lipopeptide | Sensitive | Sensitive |
| Erythromycin | Macrolide | Often Resistant (e.g., 56% of MRSA) | Often Sensitive |
| Clindamycin | Lincosamide | Varies | Varies |
| Tetracycline | Tetracycline | Often Resistant | Varies |
| Ciprofloxacin | Fluoroquinolone | Often Resistant | Varies |
| Gentamicin | Aminoglycoside | Varies | Varies |
| Trimethoprim-Sulfamethoxazole | Sulfonamide | Varies | Varies |
| Rifampicin | Rifamycin | Varies | Varies |
Note: MIC values can vary between specific strains and testing methodologies. The data presented is a general representation based on available literature.
MIC50 and MIC90 Values for Select Antibiotics
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. These metrics provide a clearer picture of the overall susceptibility of a bacterial population.
| Antibiotic | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Vancomycin | MRSA | - | - |
| MSSA | - | - | |
| Teicoplanin | MRSA | - | - |
| MSSA | - | - | |
| Linezolid | MRSA | - | - |
| MSSA | - | - | |
| Erythromycin | MRSA | - | - |
| MSSA | - | - | |
| Cefadroxil | MSSA | 2 | 4 |
| Flucloxacillin | MSSA | 0.25 | - |
Specific MIC50 and MIC90 values for MRSA against vancomycin, teicoplanin, linezolid, and erythromycin were not consistently available in the initial search results, but studies indicate 100% sensitivity of the tested MRSA isolates to vancomycin, linezolid, and teicoplanin, while 56% showed resistance to erythromycin.[4] For cefadroxil and flucloxacillin against MSSA, median MIC values were reported as 8 µg/mL and 0.25 µg/mL, respectively.[5] One study found the MIC50 and MIC90 for cefadroxil to be 2 µg/mL and 4 µg/mL, respectively.[5]
Experimental Protocols
The determination of antibiotic susceptibility is crucial for clinical diagnostics and resistance surveillance. The following are detailed methodologies for two common MIC determination techniques.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of an antibiotic in a liquid growth medium in a 96-well microtiter plate.
1. Preparation of Antibiotic Solutions:
-
Prepare a stock solution of the antibiotic at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]
-
Perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate wells.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the S. aureus strain to be tested.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
3. Inoculation and Incubation:
-
Dispense 100 µL of the appropriate antibiotic dilution into each well of the microtiter plate.
-
Add 5 µL of the prepared bacterial inoculum to each well, except for the sterility control well.[8]
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[7][8]
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations.
1. Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of antibiotic dilutions in a suitable solvent.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (MHA) kept at 50°C to achieve the desired final concentrations.[9]
-
Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.
2. Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
3. Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic. This allows for the testing of multiple isolates simultaneously.
-
Incubate the plates at 37°C for 16-18 hours.[10]
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic on which there is no visible bacterial growth.[10]
Visualizing Resistance Mechanisms and Workflows
To better understand the underlying mechanisms of resistance and the experimental processes, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Simplified signaling pathway for mecA-mediated β-lactam resistance.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. mecA - Wikipedia [en.wikipedia.org]
- 3. nzmn.org.nz [nzmn.org.nz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. goldbio.com [goldbio.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Flucloxacillin Sodium: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical guidance for the proper handling and disposal of flucloxacillin sodium, a beta-lactam antibiotic. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Improper disposal of antibiotic waste can contribute to environmental contamination and the development of antimicrobial resistance.
This compound waste should be treated as potentially hazardous chemical waste.[1] All disposal activities must comply with local, state, and federal regulations.[2][3]
Immediate Safety and Handling Precautions
Personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE) to avoid inhalation and contact with skin and eyes.[2][4]
Required PPE:
-
Gloves: Wear suitable chemical-resistant gloves.[5]
-
Eye Protection: Use safety glasses or goggles.[4]
-
Lab Coat: A buttoned lab coat should be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust, use respiratory protection.[5][6]
Waste Segregation and Collection
Proper segregation is the first step in the disposal workflow. Never dispose of this compound waste in general trash or down the drain.[3][7]
-
Solid Waste:
-
Includes expired or unused powder, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials.
-
Use dry clean-up procedures for any spills to avoid generating dust.[2]
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[2] Hazardous pharmaceutical waste is often collected in black containers.[8]
-
-
Liquid Waste:
-
Includes stock solutions and used cell culture media containing flucloxacillin.
-
Stock antibiotic solutions are considered hazardous chemical waste and must be collected for chemical waste disposal.[1]
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Polyethylene or polypropylene containers are recommended.[2]
-
Decontamination and Inactivation (Pre-treatment)
While final disposal is typically managed by licensed waste contractors, chemical inactivation can be a valuable pre-treatment step to reduce the antimicrobial hazard. The beta-lactam ring in flucloxacillin is susceptible to hydrolysis under alkaline conditions, which inactivates the antibiotic.
While a universally validated protocol for flucloxacillin disposal is not available, the principles of alkaline hydrolysis can be applied. One study proposes using a 1 M sodium hydroxide solution to effectively hydrolyze and inactivate β-lactam residues in general. Another method for cleaning non-recoverable residues involves sodium hypochlorite solution.[6] Note: Any inactivation method must be validated and approved by your institution's Environmental Health & Safety (EHS) department before implementation.
| Parameter | Method/Agent | Concentration | Required Conditions |
| Chemical Inactivation | Sodium Hydroxide (NaOH) | 1 M (General) | Sufficient time and mixing required to ensure complete hydrolysis. |
| Surface Decontamination | Sodium Hypochlorite (Bleach) Solution | Not Specified | Used for cleaning non-recoverable remainder from spills.[6] |
| Thermal Inactivation | Autoclaving/Boiling | N/A | Not universally effective for all antibiotics; heat stability of flucloxacillin varies.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.[2]
-
Remove all ignition sources.[2]
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Use dry clean-up procedures; do not use water to clean up the bulk of the powder.[2]
-
Place the spilled material and cleanup supplies into a labeled hazardous waste container.[2]
-
Clean the surface thoroughly with a suitable decontamination agent, such as a sodium hypochlorite solution.[6]
-
-
Major Spills:
Final Disposal Procedures
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Labeling: Ensure all waste containers are sealed and clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2][9]
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[3] Hazardous pharmaceutical waste is typically disposed of via incineration.[8] Maintain all necessary documentation, such as hazardous waste manifests, as required by regulations.[7]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Studies on Degradation of this compound in Binary and Ternary Systems through UV Spectroscopy and pH Measurement : Oriental Journal of Chemistry [orientjchem.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CN102702227A - Preparation method for this compound - Google Patents [patents.google.com]
- 5. fresenius-kabi.com [fresenius-kabi.com]
- 6. researchgate.net [researchgate.net]
- 7. REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 9. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Flucloxacillin Sodium
Essential safety and logistical protocols for researchers, scientists, and drug development professionals handling Flucloxacillin Sodium. This guide provides immediate, actionable information to ensure the safe handling and disposal of this compound in a laboratory setting, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
This compound is a hazardous substance that requires careful handling to avoid adverse health effects.[1][2] It can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[2][3] Adherence to proper safety protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the potential hazards is the first step in safe handling. The following table summarizes the primary health hazards associated with this compound.
| Hazard Type | Description |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] |
| Skin Sensitization | May cause an allergic skin reaction.[2] Care must be taken when removing protective equipment to avoid skin contact.[1] |
| Ingestion | Accidental ingestion may be damaging to health, potentially causing diarrhea, nausea, and heartburn.[1] |
| Eye Contact | Direct contact may cause transient discomfort, tearing, or redness.[1] |
| Dust Explosion Hazard | Dust clouds may form an explosive mixture with air. Avoid generating dust, especially in confined spaces.[1] |
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical goggles are essential.[1] A full face shield may be required for supplementary protection, especially when there is a risk of splashes.[1] |
| Hand Protection | Wear protective gloves.[4][5] Nitrile or low-protein, powder-free latex gloves are recommended.[1] For those with latex allergies, nitrile gloves are the preferred option.[1] Double gloving should be considered for enhanced protection.[1] |
| Body Protection | A protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[6] |
| Respiratory Protection | In case of inadequate ventilation or when generating dust, use a fit-tested respirator, such as a NIOSH-certified N95 or N100.[7] Avoid breathing in dust, fumes, or vapors.[2][5] |
| Foot Protection | Protective shoe covers should be worn.[1] |
| Head Protection | A head covering is recommended.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol provides a step-by-step guide for handling this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Area Preparation: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.[2]
-
PPE Donning: Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Emergency Equipment: Confirm that an eye-wash station and safety shower are readily accessible.[5]
2. Handling Procedure:
-
Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust.[1][2]
-
Portioning and Weighing: If weighing is required, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling the substance.[3][5]
3. Post-Handling Procedures:
-
Decontamination: Clean the work surface and any equipment used with an appropriate cleaning agent.
-
PPE Removal: Remove PPE carefully to avoid skin contact.[1] Remove gloves last and wash hands immediately after.
-
Storage: Store this compound in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated place.[2][3]
Operational Plan for Disposal
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and shoe covers, should be considered hazardous waste.
2. Waste Containment:
-
Place all solid waste into a suitable, labeled, and sealed container for waste disposal.[1]
-
For liquid waste, use a designated, sealed container that is properly labeled.
3. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.[8]
-
If available, use a designated chemical waste pickup service.
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. fishersci.ie [fishersci.ie]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicines.org.uk [medicines.org.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
